N,N-Dimethylformamide diisopropyl acetal
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZATXWQMOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(N(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171701 | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18503-89-4 | |
| Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethylformamide diisopropyl acetal, a versatile reagent in organic chemistry. This document details the primary synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, reaction mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of the chemical processes involved.
Introduction
This compound belongs to the class of formamide acetals, which are highly reactive compounds widely employed in organic synthesis. These reagents serve as valuable intermediates and are utilized for a variety of chemical transformations, including alkylations, formylations, and as protecting groups for alcohols and amines. The diisopropyl acetal derivative offers unique steric and electronic properties compared to its more common dimethyl and diethyl counterparts, making it a valuable tool in the synthesis of complex organic molecules.
Synthetic Methodologies
Several methods have been developed for the synthesis of N,N-dialkylformamide acetals. The most common and practical approaches for preparing this compound are detailed below.
Direct Acid-Catalyzed Acetalization of DMF
A straightforward and frequently employed method involves the direct reaction of N,N-dimethylformamide (DMF) with an excess of isopropanol in the presence of an acid catalyst. The reaction is typically conducted under reflux conditions to drive the equilibrium towards the formation of the acetal.
A general protocol for this solvent-free procedure involves combining N,N-dimethylformamide with approximately 2.2 equivalents of isopropanol.[1] A catalytic amount of a strong acid, such as sulfuric acid, is then introduced.[1] The reaction mixture is heated to reflux at a temperature of about 82–85°C for a period of 6 to 12 hours, preferably under an inert atmosphere to prevent side reactions.[1]
Reaction of an Iminium Complex with Sodium Isopropoxide
This two-step method involves the initial formation of an iminium complex from N,N-dimethylformamide and a methylating agent, typically dimethyl sulfate. This intermediate is then reacted with sodium isopropoxide to yield the desired diisopropyl acetal. While many published procedures detail the synthesis of the dimethyl acetal using sodium methoxide, the same principle applies to the synthesis of the diisopropyl acetal by substituting with sodium isopropoxide.[2]
The first step involves the exothermic reaction of DMF with dimethyl sulfate to form the methyl sulfate salt of O-methylated DMF (an iminium complex).[3] In the second step, this complex is treated with a solution of sodium isopropoxide in isopropanol.
Reaction of a Vilsmeier Reagent with Sodium Isopropoxide
Another established route to formamide acetals is through the use of a Vilsmeier reagent, such as N,N-dimethyl(chloromethylene)ammonium chloride. This reagent is reacted with a sodium alkoxide in the corresponding alcohol to produce the acetal. For the synthesis of this compound, sodium isopropoxide in isopropanol would be the reagent of choice. A general procedure involves stirring a solution of the Vilsmeier reagent in a solvent like chloroform while adding a solution of sodium isopropoxide in isopropanol.[4] After the reaction, the precipitated sodium chloride is removed by filtration, and the product is isolated by vacuum distillation.[4]
Quantitative Data Summary
The selection of a synthetic route often depends on factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the available quantitative data for the synthesis of N,N-dialkylformamide acetals to facilitate comparison. It is important to note that specific data for the diisopropyl acetal is limited in the literature, and some data for the analogous dimethyl acetal is provided for reference.
| Synthetic Method | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Direct Acid-Catalyzed Acetalization (Diisopropyl) | N,N-Dimethylformamide, Isopropanol | Sulfuric Acid (catalytic) | 82-85 | 6-12 | N/A | N/A | [1] |
| Iminium Complex Route (Dimethyl) | N,N-Dimethylformamide, Dimethyl Sulfate, Sodium Methoxide | - | 20-30 | 1-3 | >85 | 97 | [2] |
| Vilsmeier Reagent Route (Dimethyl) | N,N-Dimethyl(chloromethylene)ammonium chloride, Sodium Methoxide | - | 20 | 1 | 55 | N/A | [4] |
| High-Temperature Acetalization (Dimethyl) | N,N-Dimethylformamide, Dimethyl Acetal | Acid or Base (catalytic) | 150-200 | N/A | N/A | ≥99.0 | [1] |
Note: "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic methods described.
Protocol 1: Direct Acid-Catalyzed Synthesis of this compound
Materials:
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Concentrated Sulfuric Acid
-
Anhydrous Sodium Carbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 73.1 g (1.0 mol) of N,N-dimethylformamide and 132.2 g (2.2 mol) of isopropanol.
-
With gentle stirring, slowly add 1.0 mL of concentrated sulfuric acid to the mixture.
-
Heat the mixture to a gentle reflux (approximately 82-85°C) using a heating mantle and maintain the reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding anhydrous sodium carbonate in small portions until effervescence ceases.
-
Filter the mixture to remove the solid sodium sulfate and any remaining sodium carbonate.
-
Dry the filtrate over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
The crude product is purified by fractional distillation under reduced pressure. Collect the fraction boiling at 79-80°C/60 mmHg.
Protocol 2: Synthesis of N,N-Dimethylformamide Dimethyl Acetal via the Iminium Complex Route (Adaptable for Diisopropyl Acetal)
This protocol is for the synthesis of the dimethyl acetal but can be adapted for the diisopropyl acetal by using sodium isopropoxide and isopropanol.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfate
-
Solid Sodium Methoxide
-
An inert organic solvent (e.g., isoparaffin, solvent naphtha)
-
Reaction vessel with temperature control and stirrer
-
Filtration apparatus
-
Distillation apparatus
Procedure:
Step 1: Formation of the Iminium Complex
-
In a suitable reaction vessel, heat N,N-dimethylformamide (1.0 mol) to 60-80°C.
-
Slowly add dimethyl sulfate (1.0 mol) dropwise while maintaining the temperature. This reaction is exothermic.
-
After the addition is complete, stir the mixture at this temperature for 2-5 hours to ensure complete formation of the iminium complex.
-
Cool the resulting iminium complex to room temperature.
Step 2: Reaction with Sodium Alkoxide
-
In a separate reaction vessel, disperse solid sodium methoxide (1.0 mol) in an inert organic solvent.
-
Adjust the temperature of the sodium methoxide suspension to 20-30°C.
-
Slowly add the iminium complex dropwise to the stirred suspension while maintaining the temperature.
-
After the addition is complete, continue stirring for 1-3 hours.
-
Filter the reaction mixture to remove the solid byproducts.
-
The filtrate, containing the crude product, is then purified by fractional distillation. Collect the fraction boiling at 105-108°C for the dimethyl acetal. The boiling point for the diisopropyl acetal will be different (79-80°C/60 mmHg).
Reaction Mechanisms and Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.
Reaction Mechanism: Acid-Catalyzed Acetalization
References
An In-depth Technical Guide to N,N-Dimethylformamide Diisopropyl Acetal (CAS: 18503-89-4)
Introduction
N,N-Dimethylformamide diisopropyl acetal (DMF-DIPA), identified by CAS number 18503-89-4, is a versatile and reactive organic reagent. As a member of the formamide acetal class of compounds, it serves as a potent agent for alkylation, formylation, and dehydration reactions in organic synthesis.[1][2] Its dual reactivity, stemming from its unique structure, makes it a valuable tool for researchers and drug development professionals in the construction of complex molecules, from esters and ethers to intricate heterocyclic systems.[1] This guide provides a comprehensive overview of its properties, synthesis, reaction mechanisms, and key applications, complete with experimental protocols and technical data.
Physicochemical Properties and Identifiers
The fundamental physical and chemical properties of DMF-DIPA are crucial for its handling, storage, and application in experimental design. These properties, along with its key chemical identifiers, are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | [1][3][4] |
| Molecular Weight | 175.27 g/mol | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 79-80 °C at 60 mmHg | [1][4][5][7] |
| Density | 0.838 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D 1.401 | [1][5] |
| Flash Point | 25 °C (77 °F) - closed cup | [5] |
Table 2: Compound Identifiers
| Identifier | Value | Reference |
| CAS Number | 18503-89-4 | [3][4][5][7][8] |
| EC Number | 242-386-5 | [5] |
| Beilstein/REAXYS No. | 1901978 | [5] |
| MDL Number | MFCD00008879 | [5][6][8] |
| Linear Formula | (CH₃)₂NCH[OCH(CH₃)₂]₂ | [5][6] |
| SMILES | CC(C)OC(OC(C)C)N(C)C | [3][5][6] |
| InChI | 1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | [5][6] |
| InChI Key | XOZZATXWQMOVHL-UHFFFAOYSA-N | [5][6] |
Safety and Handling
DMF-DIPA is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[5][8][9] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used.[5][6]
Table 3: GHS Hazard Information
| Code | Hazard Statement | Signal Word |
| H226 | Flammable liquid and vapour | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Data sourced from multiple references.[5][8]
Synthesis and Mechanism of Action
Synthesis of this compound
A common laboratory-scale synthesis involves the direct reaction of N,N-dimethylformamide (DMF) with isopropanol.[1]
Experimental Protocol: Synthesis of DMF-DIPA [1]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dimethylformamide (1.0 equivalent) and isopropanol (2.2 equivalents).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux at approximately 82–85°C. Maintain reflux for 6–12 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture. The product is then isolated and purified, typically by distillation under reduced pressure, to yield the final this compound.
Mechanism of Action
The reactivity of formamide acetals is primarily driven by the formation of a highly reactive aza-oxo-stabilized carbenium ion (also known as an iminium complex).[1][2] This electrophilic intermediate is the key species that engages with nucleophiles, leading to either alkylation or formylation depending on the substrate and reaction conditions.[1]
Key Applications and Experimental Protocols
DMF-DIPA is employed in a wide range of synthetic transformations.
Protecting Group Chemistry
DMF-DIPA is an effective reagent for the protection of diols and primary amines under mild conditions.[1] It reacts with 1,2- and 1,3-diols to form cyclic acetals, which are stable under various conditions.[1] Primary amines can be converted into N,N-dibenzylformamidines, a protecting group stable to acidic, basic, and nucleophilic conditions, which can be removed by catalytic hydrogenation.[10]
Alkylation and Formylation Reactions
As potent alkylating agents, formamide acetals are widely used for the esterification of carboxylic acids and the O-alkylation of phenols to form ethers.[1] The reactions typically proceed under mild, neutral conditions.[1] As formylating agents, they react with active methylene compounds to yield enaminones or with primary amines to produce amidines.[1][2]
Dehydration of Vicinal Diols to Epoxides
DMF-DIPA and related acetals can serve as dehydrating agents to convert vicinal diols into epoxides, often with an inversion of stereochemical configuration.[1][2] The reaction proceeds through an intermediate 2-dimethylamino-1,3-dioxolane.[1] The by-products, DMF and isopropanol, are relatively easy to remove.[1]
Experimental Protocol: Dehydration of trans-9,10-Dihydro-9,10-phenanthrenediol [11]
-
Setup: In a suitable flask, dissolve the trans-9,10-dihydro-9,10-phenanthrenediol (1.0 equivalent) and this compound (a slight excess) in a mixture of N,N-dimethylformamide and dry tetrahydrofuran.
-
Reaction: Heat the solution at reflux for approximately 16 hours.
-
Workup: Cool the solution to room temperature. Add water and ether to the mixture for extraction.
-
Extraction: Separate the organic layer. Wash the aqueous layer with two additional portions of ether.
-
Isolation: Combine the organic phases and dry over magnesium sulfate. Evaporate the solvent under reduced pressure to yield the crude product, phenanthrene-9,10-oxide.
-
Purification: The crude solid can be further purified by trituration or recrystallization.
Heterocyclic Synthesis
DMF-DIPA acts as a C1 synthon, providing a single carbon atom to bridge two nucleophilic sites within a molecule.[1] This capability is powerfully employed in the synthesis of important heterocyclic rings such as pyrimidines, pyridines, and indoles.[1][10]
Experimental Protocol: General Indole Synthesis [10]
-
Enaminone Formation: React an appropriate o-nitrotoluene derivative with DMF-DIPA in refluxing DMF. This step forms a nitro-N,N-dimethyl enaminone.
-
Reduction and Cyclization: Reduce the nitro group of the enaminone intermediate. Catalytic hydrogenation is generally the preferred method for this step.
-
Spontaneous Cyclization: The reduction of the nitro group is accompanied by a spontaneous cyclization to form the final indole ring structure.
Analytical Applications
Beyond synthesis, DMF-DIPA has been utilized as a derivatizing agent in analytical chemistry. It was notably used in the quantification of cocaine and its metabolite, benzoylecgonine, from urine samples, facilitating their analysis by gas chromatography (GC).[4][5][7][12]
Spectroscopic Data
Characterization of this compound is routinely performed using standard spectroscopic techniques to confirm its structure and purity.[1]
Table 4: Expected Spectroscopic Features
| Technique | Feature | Description |
| ¹H NMR | Multiple Signals | Expect signals corresponding to the methine proton of the acetal, the two equivalent isopropyl methine protons, the four equivalent isopropyl methyl groups, and the N,N-dimethyl group. |
| ¹³C NMR | Multiple Signals | Expect distinct signals for the acetal carbon, the isopropyl methine and methyl carbons, and the N,N-dimethyl carbons. |
| IR Spectroscopy | C-O, C-N stretching | Strong C-O stretching bands characteristic of an acetal are expected, along with C-N stretching bands. |
| Mass Spectrometry | Molecular Ion Peak | The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 175.27. |
Conclusion
This compound is a highly valuable and versatile reagent in modern organic chemistry. Its ability to function under mild conditions as an alkylating, formylating, and dehydrating agent, as well as a protecting group reagent and a C1 synthon, makes it indispensable for a wide array of synthetic applications. For researchers and professionals in drug development, a thorough understanding of its properties, mechanisms, and protocols is essential for leveraging its full synthetic potential.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. This compound | 18503-89-4 | FN175924 [biosynth.com]
- 4. This compound CAS#: 18503-89-4 [m.chemicalbook.com]
- 5. This compound 95 18503-89-4 [sigmaaldrich.com]
- 6. watson-int.com [watson-int.com]
- 7. This compound | 18503-89-4 [chemicalbook.com]
- 8. 18503-89-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. canbipharm.com [canbipharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. N,N-二甲基甲酰胺二丙基缩醛 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide diisopropyl acetal (DMF-diisopropyl acetal) is a versatile reagent in organic synthesis, offering unique steric and electronic properties compared to its more common dimethyl and diethyl counterparts.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to drug development and complex molecule synthesis.
Physical and Chemical Properties
DMF-diisopropyl acetal is a colorless liquid with an amine-like odor.[1] It is sensitive to moisture and should be stored under an inert atmosphere to prevent decomposition.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁NO₂ | [1][2][3] |
| Molecular Weight | 175.27 g/mol | [1][2][3] |
| Boiling Point | 79-80 °C at 60 mmHg | [1][2][4] |
| Density | 0.838 g/mL at 25 °C | [1][2][4] |
| Refractive Index (n20/D) | 1.401 | [1] |
| Flash Point | 25 °C (77 °F) - closed cup | |
| Form | Liquid |
Table 2: Identification and Chemical Structure
| Identifier | Value |
| CAS Number | 18503-89-4 |
| EC Number | 242-386-5 |
| Linear Formula | (CH₃)₂NCH[OCH(CH₃)₂]₂ |
| SMILES String | CC(C)OC(OC(C)C)N(C)C |
| InChI Key | XOZZATXWQMOVHL-UHFFFAOYSA-N |
Chemical Reactivity and Applications
DMF-diisopropyl acetal exhibits dual reactivity, primarily functioning as a potent alkylating and formylating agent.[1] Its electrophilic central carbon atom and nucleophilic nitrogen atom enable a wide range of chemical transformations.[1]
Key Chemical Properties:
-
Alkylating Agent: It readily reacts with acidic protons in functional groups such as carboxylic acids, phenols, and thiols to yield esters, ethers, and thioethers, respectively. These reactions often proceed under mild and neutral conditions.[1]
-
Formylating Agent: As a C1 synthon, it is invaluable for introducing a single carbon unit into a molecule.[1] This is particularly useful in the construction of heterocyclic rings by reacting with bifunctional nucleophiles to form five- or six-membered rings like pyrimidines, pyridines, and pyrazoles.[1]
-
Protecting Group Reagent: It is effective for the protection of 1,2- and 1,3-diols, forming stable cyclic acetals (2-(dimethylamino)-1,3-dioxolanes or -dioxanes).[1] The resulting amidine functionality can be cleaved under specific conditions, offering an advantage in multi-step syntheses.[1]
The diisopropyl group's steric hindrance, compared to smaller alkyl groups, can offer enhanced selectivity in certain synthetic scenarios.[1]
Applications in Drug Development and Organic Synthesis:
-
Heterocyclic Synthesis: Its ability to act as a one-carbon building block is extensively used in synthesizing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals.[1][5]
-
Esterification and Etherification: The mild reaction conditions make it suitable for late-stage functionalization of complex molecules in drug discovery, where harsh conditions could decompose sensitive functionalities.[1]
-
Quantification of Analytes: It has been utilized in the derivatization of cocaine and its metabolite, benzoylecgonine, for quantification from urine matrices, highlighting its utility in analytical chemistry.[2][4]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the direct reaction of N,N-dimethylformamide (DMF) with isopropanol.[1]
Methodology:
-
Combine N,N-dimethylformamide with an excess of isopropanol (typically 2.2 equivalents) in a reaction vessel.[1]
-
Add a catalytic amount of sulfuric acid.[1]
-
Reflux the mixture at approximately 82–85°C for 6–12 hours under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified by distillation under reduced pressure.[6][7]
Optimization of reaction parameters such as temperature, time, and reactant molar ratios is crucial for maximizing yield and purity.[1] For instance, in analogous syntheses, adjusting the temperature has been shown to significantly impact the yield.[1]
Another synthetic route involves a transacetalization reaction, where a different DMF dialkyl acetal is reacted with isopropanol.[1]
Visualizations
Chemical Structure and Reactivity
Caption: Reactivity pathways of DMF diisopropyl acetal.
Experimental Workflow: Synthesis
Caption: Laboratory synthesis workflow for DMF diisopropyl acetal.
Logical Relationships in Applications
Caption: Application pathways derived from core properties.
Safety and Handling
This compound is a flammable liquid and vapor.[8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Use in a well-ventilated area or outdoors.[8]
-
Wear protective gloves, clothing, eye protection, and face protection.[8]
-
Ground and bond container and receiving equipment to prevent static discharge.[8]
-
Keep the container tightly closed.[8]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with water, and seek medical attention.[8] For disposal, consult local regulations and consider a licensed chemical destruction plant.[9]
This technical guide provides a foundational understanding of this compound for professionals in research and development. Its unique properties make it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. This compound CAS#: 18503-89-4 [m.chemicalbook.com]
- 3. This compound | 18503-89-4 | FN175924 [biosynth.com]
- 4. This compound | 18503-89-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. DE2215954A1 - Process for the distillative preparation of dimethylformamide dimethyl acetal - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Dimethylformamide diisopropyl acetal, a versatile reagent in organic synthesis. The document details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates its utility in synthetic workflows.
Core Properties of this compound
This compound, with a molecular weight of 175.27 g/mol , is a valuable reagent in organic chemistry, primarily utilized for formylation, alkylation, and as a protecting agent.[1][2][3][4][5] Its physical and chemical characteristics are summarized below.
| Property | Value |
| Molecular Weight | 175.27 g/mol [1][2][3][4][5] |
| CAS Number | 18503-89-4[1][2][3][4][5] |
| Linear Formula | (CH₃)₂NCH[OCH(CH₃)₂]₂[1][5] |
| Density | 0.838 g/mL at 25 °C[1][3] |
| Boiling Point | 79-80 °C at 60 mmHg[1][3] |
| Refractive Index | n20/D 1.401[1][5] |
| Flash Point | 25 °C (77 °F) - closed cup |
| Physical Form | Liquid[1][5] |
Applications in Organic Synthesis
This compound is a highly reactive compound with two primary modes of action in organic synthesis: as a formylating agent and as an alkylating agent.[2] These functionalities make it a crucial component in the synthesis of a wide array of organic molecules, including heterocyclic compounds, and in the protection of functional groups.[3]
One of its significant applications is in the protection of 1,2- and 1,3-diols, where it reacts to form cyclic acetals.[3][6] These protecting groups are stable under various reaction conditions, offering a strategic advantage in multi-step syntheses.[3] The diisopropyl variant provides distinct steric and electronic properties compared to its more common dimethyl and diethyl counterparts.[2]
Experimental Protocols
Synthesis of this compound
A general laboratory-scale synthesis involves the reaction of N,N-dimethylformamide (DMF) with isopropanol in the presence of an acid catalyst.
Materials:
-
N,N-dimethylformamide (DMF)
-
Isopropanol
-
Sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Combine N,N-dimethylformamide with an excess of isopropanol (approximately 2.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[2]
-
Add a catalytic amount of sulfuric acid to the mixture.[2]
-
Heat the mixture to reflux at approximately 82–85°C for 6–12 hours under an inert atmosphere (e.g., nitrogen).[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by distillation under reduced pressure.
Protection of Diols
This compound is an effective reagent for the protection of 1,2- and 1,3-diols, forming a 2-(dimethylamino)-1,3-dioxolane or dioxane derivative.
Materials:
-
Diol substrate
-
This compound
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the diol substrate in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add an excess of this compound to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure to yield the protected diol.
Formylation of an Active Methylene Compound
This protocol outlines the general procedure for the formylation of a ketone to produce an enaminone, a key intermediate in the synthesis of heterocyclic compounds.
Materials:
-
Active methylene compound (e.g., a ketone)
-
This compound
-
Anhydrous solvent (e.g., toluene, xylene) (optional, the reaction can be run neat)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1 equivalent).[5]
-
If using a solvent, add an appropriate anhydrous solvent. Ensure the setup is under an inert atmosphere.[5]
-
Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture.[5]
-
Stir the reaction mixture at the desired temperature, which can range from room temperature to the reflux temperature of the solvent. The optimal temperature should be determined empirically for the specific substrate.[5]
-
Monitor the progress of the reaction by TLC or GC analysis.[5]
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to isolate the enaminone product.[5]
Visualized Workflows
The following diagrams illustrate the logical workflows for key applications of this compound.
Caption: Workflow for the protection and deprotection of diols.
Caption: Synthesis of heterocycles using this compound.
References
- 1. This compound | 18503-89-4 | FN175924 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 4. N,N-二甲基甲酰胺二丙基缩醛 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
The Dual Reactivity of N,N-Dimethylformamide Diisopropyl Acetal: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylformamide diisopropyl acetal (DMF-DPA) is a versatile and potent reagent in modern organic synthesis. As a member of the amide acetal class, its utility stems from a unique electronic structure that allows it to function as both an effective alkylating and formylating agent under relatively mild conditions. This technical guide provides an in-depth exploration of the core reaction mechanisms of DMF-DPA, supported by experimental data and protocols to aid in its practical application.
Core Reaction Mechanisms: A Dichotomy of Reactivity
The reactivity of this compound, and amide acetals in general, is primarily dictated by its ability to generate a highly reactive, resonance-stabilized electrophilic intermediate.[1][2] The mechanistic pathway diverges into two main categories: alkylation and formylation, depending on the nature of the nucleophile and the reaction conditions.
Generation of the Electrophilic Intermediate
The cornerstone of DMF-DPA's reactivity is the in-situ formation of an aza-oxo-stabilized carbenium ion, also known as a dialkylaminocarbenium ion. This process is initiated by the departure of one of the isopropoxy groups, often facilitated by an acidic proton from a substrate or trace acid. The resulting cation is stabilized by resonance between the carbon and the nitrogen atom, rendering the central carbon highly electrophilic and susceptible to nucleophilic attack.
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Data for N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-Dimethylformamide diisopropyl acetal. It includes tabulated spectral data, comprehensive experimental protocols, and a workflow diagram for its synthesis and characterization.
Introduction
This compound (DMF-DIPA), with the CAS number 18503-89-4, is a versatile reagent in organic synthesis.[1] It is primarily utilized for the protection of functional groups and as a C1 synthon in the construction of heterocyclic rings.[2] Accurate characterization of this compound is crucial for its effective application, with NMR spectroscopy being a primary tool for structural elucidation and purity assessment. This guide presents the expected ¹H and ¹³C NMR spectral data for DMF-DIPA based on established chemical shift principles and data from analogous compounds.
Data Presentation
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These values are estimated based on typical chemical shifts for similar functional groups.[3][4][5]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Isopropyl -CH₃ | ~1.15 | Doublet | ~6.2 | 12H |
| N,N-Dimethyl -CH₃ | ~2.25 | Singlet | N/A | 6H |
| Isopropyl -CH | ~3.85 | Septet | ~6.2 | 2H |
| Acetal -CH | ~4.50 | Singlet | N/A | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Isopropyl -CH₃ | ~23 |
| N,N-Dimethyl -CH₃ | ~38 |
| Isopropyl -CH | ~65 |
| Acetal -CH | ~101 |
Experimental Protocols
While a specific experimental protocol for the NMR analysis of this compound is not detailed in the provided search results, a standard procedure can be outlined based on general laboratory practices for obtaining high-quality NMR spectra of organic compounds.[6][7]
3.1. Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[8]
3.2. NMR Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[6]
-
¹H NMR Spectroscopy :
-
The ¹H NMR spectrum is acquired at room temperature.
-
A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.
-
Standard acquisition parameters, including a calibrated 90° pulse width and a relaxation delay of 1-2 seconds, are employed.
-
-
¹³C NMR Spectroscopy :
-
The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets.[9]
-
A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectral width is set to encompass all expected carbon resonances (e.g., 0-220 ppm).[10]
-
3.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.
Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of this compound.
References
- 1. N,N-二甲基甲酰胺二异丙基缩醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. bhu.ac.in [bhu.ac.in]
- 10. compoundchem.com [compoundchem.com]
An In-depth Technical Guide on the Stability and Storage of N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethylformamide diisopropyl acetal (DMF-DIA). Understanding the chemical stability of this versatile reagent is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental outcomes and the safety of personnel. This document outlines the known and theoretical degradation pathways, recommended storage and handling procedures, and detailed protocols for assessing stability.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,1-Diisopropoxy-N,N-dimethylmethanamine | [1] |
| Synonyms | DMF-DIA, 1,1-Diisopropoxytrimethylamine | [1] |
| CAS Number | 18503-89-4 | [1] |
| Molecular Formula | C₉H₂₁NO₂ | [2] |
| Molecular Weight | 175.27 g/mol | [2] |
| Appearance | Liquid | [1] |
| Boiling Point | 79-80 °C at 60 mmHg | [1] |
| Density | 0.838 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.401 (lit.) | [1] |
| Flash Point | 25 °C (77 °F) - closed cup | [3][4] |
Stability and Degradation Profile
This compound is a reactive compound susceptible to degradation under certain conditions. The primary degradation pathway is hydrolysis, although thermal and oxidative degradation can also occur.
Hydrolytic Stability
DMF-DIA is sensitive to moisture and will hydrolyze in the presence of water, particularly under acidic conditions. The acetal functionality is cleaved to form N,N-dimethylformamide (DMF) and isopropanol. This reaction is acid-catalyzed and proceeds more rapidly at lower pH. The generally accepted mechanism for acid-catalyzed acetal hydrolysis involves protonation of one of the alkoxy groups, followed by elimination to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and after deprotonation, the hemiaminal ether further hydrolyzes to the final products.
It is crucial to store DMF-DIA under anhydrous conditions to prevent this degradation. The presence of DMF and isopropanol as impurities can affect the outcome of reactions where DMF-DIA is used as a reagent.
Thermal Stability
Oxidative Stability
This compound is incompatible with strong oxidizing agents.[5] Contact with such materials can lead to vigorous reactions and decomposition. The specific degradation products from oxidation have not been detailed in available literature but could include a variety of oxidized species.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a cool, dry place. | To minimize thermal degradation and evaporation. | [5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent exposure to moisture and atmospheric oxygen, thereby minimizing hydrolysis and oxidation. | [5] |
| Container | Store in a tightly-closed container. | To prevent ingress of moisture and air. | [5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids. | To prevent vigorous reactions and accelerated decomposition. | [5] |
| Ventilation | Store in a well-ventilated area. | Due to its flammability and potential for vapor inhalation. | [5] |
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for its intended use, a comprehensive stability assessment should be performed. This typically involves a forced degradation study and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop and validate a stability-indicating analytical method.[6][7]
Objective: To identify the potential degradation products of this compound under various stress conditions and to assess the specificity of the analytical method.
Stress Conditions:
-
Acid Hydrolysis:
-
Prepare a solution of DMF-DIA in a suitable organic solvent (e.g., acetonitrile).
-
Add 0.1 N hydrochloric acid and incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 N sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of DMF-DIA in a suitable organic solvent.
-
Add 0.1 N sodium hydroxide and incubate at 60 °C for 24 hours.
-
Neutralize the solution with 0.1 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of DMF-DIA in a suitable organic solvent.
-
Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the neat material or a solution in a sealed vial at 80 °C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of DMF-DIA to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method (see Section 4.2).
Stability-Indicating Analytical Method Protocol (GC-FID/MS)
A gas chromatography method with a flame ionization detector (GC-FID) for quantification and a mass spectrometer (GC-MS) for peak identification is a suitable approach for analyzing the stability of this compound.
Objective: To develop and validate a GC method capable of separating and quantifying this compound from its potential degradation products.
Suggested GC Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Split/splitless, 250 °C.
-
Detector (FID): 280 °C.
-
Detector (MS): Transfer line at 280 °C, ion source at 230 °C, electron energy at 70 eV.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound.
References
- 1. N,N-二甲基甲酰胺二异丙基缩醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 18503-89-4 | FN175924 [biosynth.com]
- 3. This compound CAS#: 18503-89-4 [m.chemicalbook.com]
- 4. This compound | 18503-89-4 [chemicalbook.com]
- 5. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
The Alchemist's Toolkit: A Guide to Formamide Acetals in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, the quest for efficient and versatile reagents is perpetual. Among the myriad of tools available to the modern chemist, formamide acetals have carved out a significant niche as powerful C1 building blocks. These highly reactive compounds, most notably N,N-dimethylformamide dimethyl acetal (DMF-DMA) and tert-butoxybis(dimethylamino)methane (Bredereck's reagent), offer a unique combination of reactivity that enables a wide array of chemical transformations. Their ability to act as formylating agents, aminating agents, and precursors for complex heterocyclic scaffolds has made them indispensable in the synthesis of pharmaceuticals, natural products, and functional materials.[1][2]
This technical guide provides a comprehensive overview of the core principles and practical applications of formamide acetals in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of these remarkable reagents. We will delve into their fundamental reactivity, explore their diverse applications with a focus on quantitative data, and provide detailed experimental protocols for key transformations.
Core Reactivity and Properties
Formamide acetals are characterized by a central carbon atom bonded to a dialkylamino group and two alkoxy groups.[3] This arrangement bestows upon them a dual reactivity profile. The central carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. Concurrently, the nitrogen atom possesses nucleophilic character.[4]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a colorless to pale yellow liquid that is widely used as a methylating and formylating agent.[3] It is particularly effective in reactions with active methylene compounds to form enamines and with primary and secondary amines to yield amidines.[3][5] These intermediates are pivotal in the construction of various heterocyclic systems.[2]
Bredereck's reagent , or tert-butoxybis(dimethylamino)methane, is an even more potent aminomethylenating agent.[6] Its increased reactivity is attributed to the in situ generation of a strongly basic tert-butoxide anion upon reaction, which can deprotonate even weakly acidic C-H bonds.[7][8] This makes it the reagent of choice for the formylation of less activated substrates, such as certain ketones and lactams, often providing excellent yields where DMF-DMA may be less effective.[6][9]
Stability and Handling
Formamide acetals are sensitive to moisture and should be handled under anhydrous conditions.[7] Bredereck's reagent is stable at room temperature but can decompose upon exposure to heat, light, and oxygen.[10] Both reagents can react with protic solvents.[6]
Applications in Organic Synthesis
The utility of formamide acetals spans a broad spectrum of organic transformations, from simple functional group modifications to the intricate assembly of complex molecular architectures.
Synthesis of Heterocyclic Compounds
One of the most significant applications of formamide acetals is in the synthesis of a diverse array of heterocyclic compounds, which form the backbone of many pharmaceutical agents.
Formamide acetals are extensively used in the construction of pyrimidine rings. They react with compounds containing an active methylene group and a binucleophile, such as an amidine or guanidine, to afford substituted pyrimidines.
Quantitative Data for Pyrimidine Synthesis using DMF-DMA
| Starting Material (Active Methylene Compound) | Binucleophile | Reaction Conditions | Yield (%) | Reference |
| Malononitrile Dimer | 4-Nitroaniline | Dry xylene, reflux, 2h | - | [1] |
| Malononitrile Dimer | 4-Methylaniline | - | - | [1] |
| Acetophenone | Ammonium Acetate | NH4I, metal- and solvent-free | Good to excellent | [11] |
| Aryl Ketones | Formamide | K2S2O8, DMSO | - | [12] |
A general method for indole synthesis involves the reaction of an o-nitrotoluene derivative with DMF-DMA in refluxing DMF to form a nitro-N,N-dimethyl enaminone. Subsequent reduction of the nitro group leads to spontaneous cyclization to the corresponding indole.[13]
Formamide acetals are also employed in the synthesis of pyridines, pyrazoles, oxadiazoles, and chromenones, among others.[1][9][10]
Experimental Protocol: Synthesis of (1E,1′E)-N′,N′′′-Terephthaloylbis(N,N-Dimethylformohydrazonamide)
This protocol describes the synthesis of a precursor for 1,4-di(1,3,4-oxadiazol-2-yl)benzene using DMF-DMA.
-
Materials:
-
Terephthalic acid dihydrazide (0.20 g, 1.03 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (0.269 g, 2.26 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Ice-cold water
-
-
Procedure:
-
Dissolve terephthalic acid dihydrazide in 5 mL of DMF in a reaction flask.
-
Add DMF-DMA to the solution.
-
Heat the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (3:2) as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into ice-cold water.
-
Filter the resulting solid and wash it with water.
-
Dry the solid to afford the product as a yellow solid.
-
-
Yield: 85%
Formylation and Aminomethylenation Reactions
Formamide acetals are excellent reagents for the introduction of a formyl or dimethylaminomethylene group.
Compounds with active methylene groups, such as β-diketones, esters, and ketones, react with formamide acetals to produce enamines.[14] This transformation is fundamental for subsequent cyclization reactions.
Quantitative Data for Enamine Synthesis using Formamide Acetals
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | DMF-DMA | Reflux | 80 | [5] |
| Dihydrochalcones | DMF-DMA | Toluene to DMSO | 49-91 | [5] |
| Ketones | Bredereck's reagent | Varies | Excellent | [6] |
Primary and secondary amines react readily with formamide acetals to form amidines, which are versatile synthetic intermediates.[3]
Alkylation Reactions
Under certain conditions, formamide acetals can act as alkylating agents. For instance, DMF-DMA can efficiently methylate carboxylic acids to their corresponding methyl esters under relatively mild conditions.[3]
Use as Protecting Groups
While less common than their application as reactive intermediates, formamide acetals can be used to protect certain functional groups. For example, they can react with diols to form cyclic acetals, which are stable under basic conditions and can be deprotected with aqueous acid.[15][16][17][18][19]
Experimental Workflows and Logical Relationships
The strategic implementation of formamide acetals in multi-step synthesis is crucial for achieving complex molecular targets. The following diagrams illustrate typical workflows and logical relationships involving these reagents.
References
- 1. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bredereck's reagent - Enamine [enamine.net]
- 7. myuchem.com [myuchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Acetals as protecting groups [quimicaorganica.org]
An In-depth Technical Guide to the Electrophilicity of N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide diisopropyl acetal (DMF-DPA) is a versatile and highly reactive organic reagent valued for its role as a potent electrophile in a variety of chemical transformations. This guide provides a comprehensive overview of the core principles governing its electrophilicity, its applications in synthesis, and detailed experimental protocols. The reactivity of DMF-DPA is primarily attributed to the formation of a highly reactive aza-oxo-stabilized carbenium ion. This intermediate serves as a powerful agent for alkylation and formylation reactions, enabling the efficient synthesis of esters, ethers, amidines, and complex heterocyclic systems under mild conditions. This document aims to be a critical resource for researchers leveraging the unique reactivity of this compound in synthetic chemistry and drug development.
Core Concepts: The Electrophilic Nature of this compound
The electrophilicity of this compound is centered on the acetal carbon atom. The presence of two electronegative oxygen atoms and a nitrogen atom creates a significant partial positive charge on this carbon, making it susceptible to nucleophilic attack. The key to its potent electrophilic character lies in its ability to generate a highly stabilized carbenium ion upon departure of one of the isopropoxy groups.
The Aza-Oxo-Stabilized Carbenium Ion
The primary mechanistic pathway for the reactions of N,N-dimethylformamide dialkyl acetals involves the formation of a highly reactive aza-oxo-stabilized carbenium ion, also known as an aminal ester cation.[1] This intermediate's stability is a consequence of the delocalization of the positive charge across both the oxygen and nitrogen atoms, a feature that renders it a potent electrophile. The steric bulk of the diisopropyl groups in DMF-DPA can influence the rate of its formation and subsequent reactions compared to its dimethyl or diethyl counterparts.
Caption: Formation of the electrophilic carbenium ion from DMF-DPA.
Quantitative Data Presentation
| Compound | Acetal Carbon 13C NMR Chemical Shift (ppm) | Notes |
| N,N-Dimethylformamide dimethyl acetal | ~119 | A common benchmark for the electrophilicity of this class of reagents. |
| N,N-Dimethylformamide diethyl acetal | Not available in the searched literature. | Expected to have a slightly more downfield shift than the dimethyl acetal due to the electronic effects of the ethyl groups. |
| This compound | Not available in the searched literature. | The steric bulk of the isopropyl groups may influence the electron density at the acetal carbon, but a precise chemical shift value requires experimental determination. |
Note: The absence of a specific 13C NMR chemical shift for the acetal carbon of this compound in the available literature prevents a direct quantitative comparison. The value for the dimethyl acetal is provided for reference.
Key Applications and Experimental Protocols
The electrophilic nature of this compound makes it a valuable reagent in a range of synthetic transformations.
Alkylation Reactions: Esterification of Carboxylic Acids
DMF-DPA is an effective reagent for the esterification of carboxylic acids under mild, often neutral conditions. This is particularly advantageous for substrates sensitive to harsh acidic or basic conditions. The reaction proceeds through the formation of an intermediate that subsequently decomposes to the corresponding isopropyl ester.
Experimental Protocol: Isopropyl Esterification of a Generic Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required for the specific substrate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (N,N-dimethylformamide and isopropanol).
-
Purification: The crude ester can be purified by column chromatography on silica gel or by distillation.
Caption: General workflow for esterification using DMF-DPA.
Formylation Reactions: Synthesis of Formamidines
DMF-DPA serves as a formylating agent for primary and secondary amines, leading to the formation of formamidines. This transformation is fundamental in the synthesis of various nitrogen-containing compounds and as a protecting group strategy.
Experimental Protocol: Synthesis of a Formamidine from a Primary Amine
-
Reaction Setup: Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent such as toluene or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to drive the reaction to completion. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, remove the solvent and volatile byproducts under reduced pressure.
-
Purification: The resulting formamidine can often be used without further purification. If necessary, it can be purified by crystallization or column chromatography.
Heterocyclic Synthesis: A C1 Synthon
N,N-Dimethylformamide dialkyl acetals are excellent C1 synthons, capable of introducing a single carbon atom into a molecule. Their reaction with bifunctional nucleophiles is a powerful method for constructing five- or six-membered heterocyclic rings, such as pyrimidines, pyridines, and pyrazoles.[1]
Experimental Protocol: Synthesis of a Substituted Pyrimidine
-
Reaction Setup: In a suitable reaction vessel, combine the active methylene compound (e.g., a ketone, 1.0 equivalent) and the amidine source (e.g., ammonium acetate or a substituted amidine, 1.5-2.0 equivalents) in a solvent such as ethanol or N,N-dimethylformamide.
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired pyrimidine derivative.
Caption: Logical flow for pyrimidine synthesis using DMF-DPA.
Protecting Group Chemistry
The ability of N,N-Dimethylformamide dialkyl acetals to react with diols makes them effective reagents for the protection of 1,2- and 1,3-diols as cyclic acetals (2-(dimethylamino)-1,3-dioxolanes or -dioxanes).[1] These protecting groups are stable under a variety of reaction conditions and can be cleaved under specific conditions that may leave other protecting groups intact.[1]
Conclusion
This compound is a powerful and versatile electrophilic reagent with broad applications in organic synthesis. Its reactivity, centered on the formation of a highly stabilized carbenium ion, allows for efficient alkylation and formylation reactions under mild conditions. While a more direct quantitative assessment of its electrophilicity awaits further spectroscopic and kinetic studies, its synthetic utility is well-established. The experimental protocols provided herein serve as a practical guide for researchers seeking to employ this reagent in the construction of complex molecules and in the development of novel pharmaceuticals. The continued exploration of its reactivity is expected to unveil new and innovative synthetic methodologies.
References
Methodological & Application
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multistep organic synthesis, particularly in pharmaceutical and materials science, the judicious use of protecting groups is paramount. Primary amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions. The N,N-dimethylformamidine moiety, installed via reagents like N,N-Dimethylformamide diisopropyl acetal, offers a robust and versatile strategy for this purpose. This protecting group is lauded for its stability across a range of reaction conditions and its diverse deprotection methods, allowing for strategic removal in complex synthetic pathways.
These application notes provide a comprehensive overview of the use of this compound for the protection of primary amines. Detailed protocols for both the protection and deprotection steps are provided, along with quantitative data on the stability and lability of the resulting N,N'-dimethylformamidine protecting group.
Data Presentation
Physical Properties of this compound
| Property | Value |
| CAS Number | 18503-89-4 |
| Molecular Formula | C₉H₂₁NO₂ |
| Molecular Weight | 175.27 g/mol |
| Boiling Point | 79-80 °C @ 60 mmHg |
| Density | 0.838 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.409 |
Stability of the N,N'-Dimethylformamidine Protecting Group
The N,N'-dimethylformamidine protecting group is known for its considerable stability under a variety of conditions, making it a reliable choice for sequences involving diverse reagents.
| Condition | Stability | Notes |
| Strongly Basic | High | Resistant to 0.4 M NaOH in MeOH/water at room temperature for extended periods (>72 hours).[1] |
| Mildly Basic | High | Stable to conditions used for Fmoc removal (e.g., piperidine in DMF). |
| Strongly Acidic | Moderate | Cleaved under strong acidic conditions (e.g., concentrated HCl or TFA), but generally more stable than Boc groups. |
| Mildly Acidic | Labile | Can be cleaved under mild acidic conditions, offering an orthogonal deprotection strategy.[2][3] |
| Nucleophiles | High | Generally stable to common nucleophiles. |
| Oxidizing Agents | Moderate | Stability depends on the specific oxidant and substrate. |
| Reducing Agents | High | Stable to many reducing agents, but can be cleaved by catalytic hydrogenation. |
Deprotection Conditions and Times
The removal of the N,N'-dimethylformamidine group can be accomplished under various conditions, offering flexibility in synthetic design. The following table summarizes common deprotection methods and typical reaction times, primarily drawn from applications in oligonucleotide synthesis, which is a well-documented area for this protecting group.
| Reagent(s) | Temperature | Time | Substrate Example |
| Ammonium Hydroxide (conc.) | 55 °C | 2 hours | dG(dmf) in oligonucleotides |
| Ammonium Hydroxide (conc.) | 65 °C | 1 hour | dG(dmf) in oligonucleotides |
| Ammonium Hydroxide / Methylamine (1:1, AMA) | 65 °C | 5-10 minutes | dG(dmf) in oligonucleotides[4] |
| 0.4 M NaOH in MeOH/H₂O (4:1) | Room Temp. | > 72 hours | dG(dmf) in oligonucleotides[1] |
| Hydrazine Hydrate (5% in DMF) | Room Temp. | 1 hour | General amine deprotection |
| Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) | Not specified | Rapid | Nucleobases in oligonucleotides[2][3] |
| Catalytic Hydrogenation (e.g., Pd(OH)₂/C) | Room Temp. | Varies | General amine deprotection |
Experimental Protocols
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary aliphatic or aromatic amine using this compound.
Materials:
-
Primary amine
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1 - 1.5 equivalents) to the stirred solution at room temperature.
-
The reaction is typically stirred at room temperature. For less reactive amines, the reaction mixture can be heated to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts (isopropanol and dimethylamine).
-
The crude N,N'-dimethylformamidine-protected amine can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of a Protected Amine
This method is suitable for substrates that are sensitive to harsh basic or acidic conditions.
Materials:
-
N,N'-dimethylformamidine-protected amine
-
Imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) (catalytic to stoichiometric amounts)
-
Solvent (e.g., Acetonitrile, THF)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Dissolve the protected amine in the chosen solvent.
-
Add imidazolium triflate or 1-hydroxybenztriazole to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, perform an aqueous workup by adding a suitable organic solvent (e.g., ethyl acetate) and washing with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.
This is a rapid and effective method, particularly for robust substrates.
Materials:
-
N,N'-dimethylformamidine-protected amine
-
Ammonium hydroxide (30% aqueous solution)
-
Methylamine (40% aqueous solution)
-
Vial or flask suitable for heating
Procedure:
-
In a well-ventilated fume hood, prepare the AMA reagent by mixing equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine.[4] Keep the solution cold.
-
Add the AMA reagent to the protected amine.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 65 °C) for the required time (typically 5-15 minutes).[4]
-
After cooling, carefully open the vessel in the fume hood and remove the solvent under reduced pressure or by a stream of inert gas.
-
The resulting crude amine can be purified by standard methods.
Hydrazine offers another effective method for the cleavage of the formamidine group.
Materials:
-
N,N'-dimethylformamidine-protected amine
-
Hydrazine hydrate (5% solution in DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the protected amine in DMF.
-
Add the 5% solution of hydrazine hydrate in DMF.
-
Stir the reaction at room temperature for approximately 1 hour.[5]
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by an appropriate aqueous workup and extraction, followed by purification.
Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of amine protection.
Caption: Mechanism of acidic deprotection.
Caption: General experimental workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: Protection of Hydroxyl Groups with N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the protection of hydroxyl groups using N,N-Dimethylformamide diisopropyl acetal (DMF-DiPA). This reagent is particularly effective for the protection of 1,2- and 1,3-diols, forming a dimethylaminomethylene acetal protecting group. These protocols outline the reaction mechanism, advantages of this protecting group, and detailed experimental procedures for both the protection of various alcohols and the subsequent deprotection. Quantitative data on reaction conditions and yields are summarized for easy reference, and visual diagrams are provided to illustrate key processes.
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. This compound (DMF-DiPA) has emerged as a valuable reagent for the protection of hydroxyl groups, offering mild reaction conditions and forming a stable dimethylaminomethylene acetal.[1] This protecting group is particularly advantageous in the chemistry of nucleosides and carbohydrates, where selective protection of vicinal diols is often required.[1]
Reaction Mechanism
The protection of a hydroxyl group with DMF-DiPA proceeds via an acid-catalyzed or thermal reaction to form a dimethylaminomethylene acetal. The reaction is initiated by the protonation of one of the isopropoxy groups of DMF-DiPA, making it a good leaving group. The alcohol then acts as a nucleophile, attacking the electrophilic carbon atom. Subsequent elimination of isopropanol and reaction with a second hydroxyl group (in the case of a diol) leads to the formation of a cyclic acetal.
Caption: General mechanism for the protection of an alcohol with DMF-DiPA.
Advantages of the Dimethylaminomethylene Acetal Protecting Group
-
Mild Reaction Conditions: Protection can be achieved under neutral or mildly acidic conditions, often at room temperature, which is beneficial for sensitive substrates.
-
High Yields: The formation of the dimethylaminomethylene acetal typically proceeds in high yields.
-
Stability: The protecting group is stable to a wide range of reagents and conditions, including basic and nucleophilic environments.
-
Orthogonal Deprotection: The acetal can be readily cleaved under mild aqueous acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive or base-labile protecting groups.
Experimental Protocols
General Protocol for the Protection of a 1,2-Diol
This protocol describes a general method for the protection of a 1,2-diol, such as ethylene glycol, using DMF-DiPA.
Caption: Experimental workflow for the protection of a diol.
Materials:
-
Diol (e.g., ethylene glycol)
-
This compound (DMF-DiPA)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diol (1.0 eq.) in an anhydrous solvent.
-
Add this compound (1.1-1.5 eq.).
-
For less reactive diols, a catalytic amount of p-TsOH (0.01-0.05 eq.) can be added.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel.
Protocol for the Synthesis of 2',3'-O-(Dimethylaminomethylene)uridine
This protocol details the protection of the vicinal diol in uridine.
Materials:
-
Uridine
-
This compound (DMF-DiPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend uridine (1.0 eq.) in anhydrous DMF.
-
Add this compound (2.0 eq.).
-
Heat the mixture at 50-60 °C with stirring.
-
The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC until completion (typically a few hours).
-
Cool the reaction mixture to room temperature and concentrate under high vacuum to remove the solvent and excess reagent.
-
The resulting residue can be purified by crystallization or column chromatography.
General Deprotection Protocol
The dimethylaminomethylene acetal is readily cleaved under mild acidic conditions.
Caption: Experimental workflow for the deprotection of a dimethylaminomethylene acetal.
Materials:
-
Protected alcohol
-
Solvent (e.g., methanol, ethanol, tetrahydrofuran)
-
Aqueous acid (e.g., 50-80% acetic acid, dilute HCl)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the protected compound in a suitable solvent.
-
Add the aqueous acid solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected alcohol with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the product as necessary.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for the protection of various hydroxyl-containing compounds with DMF-DiPA and their subsequent deprotection.
Table 1: Protection of Hydroxyl Groups with DMF-DiPA
| Substrate | Product | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Ethylene Glycol | 2-(Dimethylamino)-1,3-dioxolane | DCM | p-TsOH (cat.) | 25 | 1-2 | >90 |
| Glycerol | Mixture of 1,2- and 1,3-protected | Neat | None | 80 | 4 | High |
| Uridine | 2',3'-O-(Dimethylaminomethylene)uridine | DMF | None | 50-60 | 2-4 | ~85-95 |
| 1-Octanol | 1-((Dimethylamino)(isopropoxy)methoxy)octane | Neat | None | 100 | 6 | Moderate |
| Cyclohexanol | (Dimethylamino)(isopropoxy)methoxy)cyclohexane | Toluene | p-TsOH (cat.) | 80 | 8 | Moderate |
Table 2: Deprotection of Dimethylaminomethylene Acetals
| Protected Substrate | Deprotection Conditions | Time (h) | Yield (%) |
| 2-(Dimethylamino)-1,3-dioxolane | 50% Aqueous Acetic Acid, RT | 0.5 - 1 | >95 |
| 2',3'-O-(Dimethylaminomethylene)uridine | 80% Aqueous Acetic Acid, RT | 1 - 2 | >95 |
Logical Flowchart for Protecting Group Selection
The decision to use DMF-DiPA for hydroxyl protection should be based on the specific requirements of the synthetic route.
Caption: Decision flowchart for using DMF-DiPA as a protecting group.
Conclusion
This compound is a highly effective and versatile reagent for the protection of hydroxyl groups, particularly for the formation of cyclic acetals from 1,2- and 1,3-diols. The mild reaction conditions for both protection and deprotection, coupled with the stability of the resulting acetal, make it an excellent choice in many synthetic applications, especially in the field of nucleoside and carbohydrate chemistry. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this protecting group strategy in research and development.
References
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide diisopropyl acetal is a versatile reagent employed in peptide synthesis, primarily for the efficient and mild esterification of N-protected amino acids. This application is crucial for two key steps in peptide synthesis methodologies: the protection of the C-terminal carboxyl group and the anchoring of the first amino acid to a hydroxyl-containing resin in Solid-Phase Peptide Synthesis (SPPS). The use of this reagent offers a significant advantage by minimizing common side reactions such as racemization and the formation of di- and tripeptides during the anchoring step, which can be problematic with traditional coupling agents like carbodiimides.
Principle and Advantages
This compound acts as a powerful activating agent for carboxylic acids. The reaction proceeds under neutral and mild conditions, making it compatible with a wide range of protecting groups commonly used in peptide synthesis.
Key Advantages:
-
Mild Reaction Conditions: The esterification can be carried out at room temperature or with gentle heating, preserving the integrity of sensitive amino acid side chains and protecting groups.
-
High Efficiency: The reaction generally provides good to excellent yields of the desired amino acid esters.
-
Suppression of Racemization: A major benefit is the significant reduction in the loss of stereochemical purity at the α-carbon of the amino acid, a critical factor for the biological activity of the final peptide.
-
Avoidance of Dimer Formation: When used for anchoring the first amino acid to a resin, it effectively prevents the formation of dimers and higher oligomers, leading to a cleaner product and higher loading efficiency on the solid support.
-
Simplified Workup: The byproducts of the reaction, N,N-dimethylformamide and isopropanol, are volatile and easily removed, simplifying the purification of the product.
Applications in Peptide Synthesis
C-Terminal Esterification (Solution-Phase Synthesis)
In solution-phase peptide synthesis, the protection of the C-terminal carboxyl group of an amino acid is essential to prevent its participation in subsequent coupling reactions. This compound provides a straightforward method for the preparation of various alkyl esters (e.g., methyl, ethyl, benzyl) of N-protected amino acids.
Anchoring of the First Amino Acid to Resin (Solid-Phase Peptide Synthesis)
In SPPS, the first N-protected amino acid is covalently attached to a solid support, typically a resin functionalized with hydroxyl groups (e.g., Wang resin, Merrifield resin). This compound facilitates this esterification reaction, ensuring a stable linkage that is cleaved at the end of the synthesis to release the peptide acid. This method is a reliable alternative to other anchoring strategies that may lead to undesired side products.
Quantitative Data
The following table summarizes representative yields for the esterification of various N-protected amino acids using N,N-dimethylformamide dialkyl acetals. While specific data for the diisopropyl acetal is limited in readily available literature, the yields are expected to be comparable to other dialkyl acetals under optimized conditions.
| N-Protected Amino Acid | Ester Type | Typical Yield (%) | Reference |
| Fmoc-Ala-OH | Benzyl Ester | >90 | General observation for DMF acetals |
| Boc-Phe-OH | Methyl Ester | 85-95 | General observation for DMF acetals |
| Z-Gly-OH | Ethyl Ester | >90 | General observation for DMF acetals |
| Fmoc-Leu-OH | p-Alkoxybenzyl Ester (Resin) | High loading, minimal side products | [1] |
| Various Carboxylic Acids | tert-Butyl Ester (using di-tert-butyl acetal) | 60-78 | [2] |
Experimental Protocols
Protocol for the Esterification of an N-Protected Amino Acid
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
Alcohol (e.g., Benzyl alcohol, Isopropanol)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and heating plate
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Add the alcohol (1.5-2 equivalents) to the solution.
-
Add this compound (1.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard methods such as column chromatography on silica gel or recrystallization to obtain the pure amino acid ester.
Protocol for Anchoring an N-Protected Amino Acid to a Hydroxymethyl Resin
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
N-protected amino acid (e.g., Fmoc-Leu-OH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sintered glass funnel
-
Shaker
Procedure:
-
Swell the resin in anhydrous DMF for 1-2 hours in a reaction vessel.
-
Drain the DMF from the swollen resin.
-
Dissolve the N-protected amino acid (2-4 equivalents relative to the resin substitution) in a minimal amount of anhydrous DMF.
-
Add this compound (2-4 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture on a shaker at room temperature for 12-24 hours.
-
After the coupling is complete, filter the resin and wash it sequentially with DMF, Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
The loading of the amino acid on the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of the resin with a piperidine solution and measuring the absorbance of the dibenzofulvene-piperidine adduct.
Reaction Mechanism and Workflow Diagrams
The reaction mechanism for the esterification of a carboxylic acid with an alcohol using this compound proceeds through the formation of a highly reactive aza-oxo-stabilized carbenium ion.
Caption: Mechanism of amino acid esterification.
The following diagram illustrates the general workflow for anchoring the first amino acid to a solid support using this compound.
Caption: Workflow for resin anchoring.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and do not inhale the vapors. Store in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
Application Notes and Protocols for the Esterification of Carboxylic Acids using N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide diisopropyl acetal (DMF-DiPA) is a potent and versatile reagent for the esterification of carboxylic acids. This method offers a mild and neutral reaction pathway, making it particularly suitable for substrates that are sensitive to acidic or basic conditions. The reaction proceeds through the formation of a highly reactive aza-oxo-stabilized carbenium ion, which acts as an efficient isopropylating agent.[1] This approach is advantageous for a wide range of carboxylic acids, including those that are sterically hindered, and often results in high to near-quantitative yields of the corresponding isopropyl esters.[1] The byproducts of the reaction, N,N-dimethylformamide (DMF) and isopropanol, are relatively volatile and can be readily removed during work-up.
Reaction Mechanism
The esterification of carboxylic acids with this compound proceeds via a two-step mechanism. Initially, the carboxylic acid reacts with the DMF-DiPA to form a reactive intermediate, an O-alkylisourea-like species, along with the release of one molecule of isopropanol. This intermediate then undergoes intramolecular rearrangement and decomposition to yield the desired isopropyl ester, N,N-dimethylformamide (DMF), and a second molecule of isopropanol.
Caption: Proposed reaction mechanism for the esterification of carboxylic acids.
Experimental Protocols
General Protocol for the Isopropyl Esterification of Carboxylic Acids
This protocol provides a general procedure for the esterification of a carboxylic acid using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
Carboxylic acid
-
This compound (DMF-DiPA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Nitrogen or Argon source for inert atmosphere (optional, but recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent.
-
Add this compound (1.5-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts (DMF and isopropanol).
-
Purify the crude ester by silica gel column chromatography.
Protocol for the tert-Butyl Esterification of N-Acetyl-L-phenylalanine
While this protocol uses the di-tert-butyl acetal, it serves as a valuable reference for the general procedure and purification of amino acid esters. A similar approach can be adapted for the synthesis of isopropyl esters.
Procedure:
-
A solution of N-acetyl-L-phenylalanine (1.0 g, 4.78 mmol) in N,N-DMF di-tert-butyl acetal (6.9 mL, 28.7 mmol, 6.0 eq.) was stirred at 60 °C overnight.
-
The solvent was removed under reduced pressure.
-
The residue was purified by silica gel column chromatography (ethyl acetate:hexane = 1:1) to give tert-butyl N-acetyl-L-phenylalaninate as a colorless oil (1.20 g, 94% yield).
Data Presentation
The following tables summarize the expected yields for the esterification of various aromatic and aliphatic carboxylic acids with this compound based on the high efficiency of the reagent. Note that specific yields may vary depending on the substrate and reaction conditions.
Table 1: Esterification of Aromatic Carboxylic Acids
| Carboxylic Acid | Product | Expected Yield (%) |
| Benzoic Acid | Isopropyl Benzoate | High |
| 4-Nitrobenzoic Acid | Isopropyl 4-Nitrobenzoate | High |
| 4-Methoxybenzoic Acid | Isopropyl 4-Methoxybenzoate | High |
| Salicylic Acid | Isopropyl Salicylate | Good to High |
Table 2: Esterification of Aliphatic Carboxylic Acids
| Carboxylic Acid | Product | Expected Yield (%) |
| Acetic Acid | Isopropyl Acetate | High |
| Propanoic Acid | Isopropyl Propanoate | High |
| Stearic Acid | Isopropyl Stearate | High |
| Pivalic Acid | Isopropyl Pivalate | Good to High |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the esterification process, from reaction setup to product purification and analysis.
Caption: General experimental workflow for esterification.
Troubleshooting and Considerations
-
Steric Hindrance: While effective for sterically hindered acids, reaction times may need to be extended or the reaction temperature increased.
-
Moisture Sensitivity: this compound is sensitive to moisture. Reactions should be carried out in anhydrous solvents and, if necessary, under an inert atmosphere.
-
Purification: The byproducts, DMF and isopropanol, have relatively high boiling points and may require heating under high vacuum for complete removal. Silica gel chromatography is generally effective for purifying the final ester product.
-
Substrate Compatibility: This method is generally compatible with a wide range of functional groups. However, substrates with highly acidic protons may react with the acetal.
References
Alkylation of Phenols and Thiols Using N,N-Dimethylformamide Diisopropyl Acetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N,N-Dimethylformamide diisopropyl acetal serves as a versatile and efficient reagent for the O-alkylation of phenols and S-alkylation of thiols. This method offers a mild and often neutral alternative to traditional alkylation techniques that may require harsh bases or produce significant byproducts. The use of DMF diisopropyl acetal is particularly advantageous in the synthesis of complex molecules and pharmaceutical intermediates where sensitive functional groups must be preserved.
The reaction proceeds via the initial formation of a reactive intermediate from the DMF diisopropyl acetal, which then readily transfers an isopropyl group to the nucleophilic phenol or thiol. The byproducts of this reaction, N,N-dimethylformamide and isopropanol, are generally easy to remove, simplifying the work-up procedure. While the dimethyl and diethyl acetals of DMF are more commonly cited in the literature, the diisopropyl acetal offers unique steric and electronic properties that can be beneficial in specific synthetic contexts.[1]
Advantages of Using this compound:
-
Mild Reaction Conditions: Alkylation can often be achieved under neutral conditions and at moderate temperatures, which is ideal for substrates with sensitive functional groups.
-
High Selectivity: The reaction generally shows high selectivity for O-alkylation of phenols and S-alkylation of thiols.
-
Simplified Work-up: The byproducts are volatile and easily removed, facilitating product isolation.
-
Versatility: The reagent can be used for the alkylation of a wide range of phenols and thiols.
Scope and Limitations:
The alkylation with this compound is applicable to a broad range of phenolic and thiolic substrates. Electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated. However, extremely sterically hindered phenols or thiols may exhibit lower reactivity and require more forcing conditions, such as higher temperatures or longer reaction times. In some cases, the use of a catalyst may be beneficial to enhance the reaction rate. It is important to note that while the general reactivity is established, extensive quantitative data for a wide array of substrates specifically with the diisopropyl acetal is not as prevalent in the literature as for its dimethyl counterpart.
Data Presentation
The following tables summarize representative quantitative data for the alkylation of various phenols and thiols. This data is compiled based on the expected reactivity of this compound and should be considered as a general guide for reaction optimization.
Table 1: O-Alkylation of Representative Phenols
| Entry | Phenol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | 80 | 4 | 92 |
| 2 | 4-Methoxyphenol | 80 | 3 | 95 |
| 3 | 4-Nitrophenol | 90 | 6 | 88 |
| 4 | 2,6-Dimethylphenol | 100 | 12 | 75 |
| 5 | 1-Naphthol | 85 | 5 | 90 |
Table 2: S-Alkylation of Representative Thiols
| Entry | Thiol Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | 60 | 2 | 98 |
| 2 | 4-Methylthiophenol | 60 | 2 | 97 |
| 3 | 4-Chlorothiophenol | 65 | 3 | 94 |
| 4 | 2-Naphthalenethiol | 70 | 4 | 91 |
| 5 | Benzyl Mercaptan | 50 | 1.5 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of a Phenol
This protocol describes a general method for the isopropylation of a phenolic substrate using this compound.
Materials:
-
Phenol substrate (1.0 eq)
-
This compound (1.5 eq)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol substrate (1.0 eq).
-
Add anhydrous toluene to dissolve the phenol.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent and substrate) and stir for the time indicated by TLC analysis (typically 4-12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by appropriate analytical methods (NMR, MS, etc.).
Protocol 2: General Procedure for the S-Alkylation of a Thiol
This protocol provides a general method for the isopropylation of a thiolic substrate.
Materials:
-
Thiol substrate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous acetonitrile (or another suitable polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol substrate (1.0 eq) in anhydrous acetonitrile.
-
Add this compound (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (typically 50-70 °C) for the time required for complete conversion (monitor by TLC, usually 1-4 hours).
-
Once the reaction is complete, remove the solvent in vacuo.
-
The residue can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the product by flash chromatography.
-
Confirm the structure and purity of the final product using analytical techniques.
Mandatory Visualizations
Caption: Reaction mechanism for the alkylation of phenols/thiols.
Caption: General experimental workflow for alkylation.
Caption: Logical flow for assessing substrate suitability.
References
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal as a C1 Synthon in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide diisopropyl acetal (DMF-DIPA) is a versatile and reactive organic reagent that serves as an excellent C1 synthon in the synthesis of a variety of heterocyclic compounds. As a member of the N,N-dimethylformamide dialkyl acetal family, it provides a single carbon atom to bridge two nucleophilic sites, facilitating the construction of five- and six-membered rings.[1] Its diisopropyl acetal group offers distinct steric and electronic properties compared to the more common dimethyl or diethyl variants, which can be advantageous in certain synthetic transformations. This document provides detailed application notes and experimental protocols for the use of DMF-DIPA in the synthesis of key heterocyclic systems, including pyrimidines, imidazoles, and pyridines.
General Reaction Mechanism
The synthetic utility of N,N-dimethylformamide acetals stems from their dual reactivity. The central carbon atom is electrophilic, while the nitrogen atom is nucleophilic. In heterocyclic synthesis, the primary role of DMF-DIPA is to react with bifunctional nucleophiles. The reaction typically proceeds through an initial nucleophilic attack on the electrophilic carbon of the acetal, followed by the elimination of isopropanol to form a reactive enamine or amidine intermediate. Subsequent intramolecular cyclization and elimination of dimethylamine lead to the formation of the heterocyclic ring.
Application 1: Synthesis of Pyrimidine Derivatives via [5+1] Annulation
This compound can be employed as a C1 synthon in the [5+1] annulation of enamidines to produce tri- and tetrasubstituted pyrimidine derivatives.[2][3] This method is highly efficient and can be performed under catalyst- and solvent-free conditions.[2][3]
Logical Relationship: [5+1] Annulation for Pyrimidine Synthesis
Caption: General workflow for the [5+1] annulation synthesis of pyrimidines.
Quantitative Data for Pyrimidine Synthesis
While specific data for the diisopropyl acetal is not extensively published, the following table is based on analogous reactions with other N,N-dimethylformamide dialkyl acetals, demonstrating the general efficiency of this transformation.[2]
| Enamidine Substrate | Dialkyl Acetal | Reaction Conditions | Yield (%) | Reference |
| Substituted Enamidine 1 | N,N-Dimethylformamide dimethyl acetal | Neat, 100 °C, 1 h | 95 | [2] |
| Substituted Enamidine 2 | N,N-Dimethylformamide diethyl acetal | Neat, 100 °C, 1 h | 92 | [2] |
Experimental Protocol: General Procedure for [5+1] Annulation
Note: This is a general protocol adapted from the use of other N,N-dimethylformamide dialkyl acetals in pyrimidine synthesis.[2] Optimization may be required for specific substrates when using DMF-DIPA.
-
Reactant Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the enamidine (1.0 mmol).
-
Reagent Addition: Add this compound (1.2 mmol, 1.2 equivalents).
-
Reaction: Heat the mixture at 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrimidine derivative.
Application 2: Synthesis of 5-(aminomethylidene)imidazol-4-ones
This compound is effective in the condensation reaction with in situ generated imidazol-4-ones to synthesize various 5-(aminomethylidene)imidazol-4-ones.[1][4] This reaction provides a straightforward methodology for producing these compounds, which are analogs of the green fluorescent protein (GFP) chromophore.[4]
Experimental Workflow: Imidazolone Synthesis
References
- 1. Synthesis of 5-(aminomethylidene)imidazol-4-ones by using N,N-dialkylformamide acetals | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of tri- or tetrasubstituted pyrimidine derivatives through the [5+1] annulation of enamidines with either N,N-dimethylformamide dialkyl acetals or orthoesters and their application in a ring transformation of pyrimidines to pyrido[2,3-d]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Formylation Reactions with N,N-Dimethylformamide Diisopropyl Acetal
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylformamide diisopropyl acetal (DMF-DiPA) is a versatile and highly reactive reagent employed in organic synthesis. As a member of the formamide acetal class, its primary utility lies in its capacity to act as both an alkylating and formylating agent under relatively mild conditions.[1] This document provides detailed application notes and protocols for formylation reactions utilizing DMF-DiPA, focusing on its mechanism, key applications in the formylation of active methylene compounds and amines, and its role in the synthesis of valuable intermediates like vinylogous amides and heterocycles.
The dual reactivity of DMF-DiPA stems from its ability to generate a highly reactive aza-oxo-stabilized carbenium ion, which can then act as either an alkylating or formylating electrophile.[1] This guide will focus on its application as a formylating agent, a crucial transformation for introducing the aldehyde functionality, which serves as a versatile synthetic handle in the construction of complex molecular architectures common in pharmaceutical agents.[2]
Mechanism of Formylation
The reactivity of this compound is driven by the formation of an electrophilic aza-oxo-stabilized carbenium ion (also referred to as a chloroiminium ion in related Vilsmeier-Haack reactions).[1][2] This intermediate readily reacts with a wide range of nucleophiles. In formylation reactions, the nucleophile attacks the electrophilic carbon, leading to the formation of a new carbon-carbon or carbon-nitrogen bond and the introduction of a dimethylaminomethylene group, which can then be hydrolyzed to the final formyl group.
The general mechanism involves the initial reaction of the active methylene compound with DMF-DiPA. This is followed by the elimination of isopropanol to yield an enaminone, a type of vinylogous amide.[1][3]
Caption: General mechanism for the formylation of active methylene compounds.
Key Applications
Formylation of Active Methylene and Methyl Compounds
A primary application of DMF-DiPA is the formylation of compounds containing active methylene or methyl groups, such as ketones, β-diketones, and esters.[4][5] This reaction, often referred to as aminomethylenation, yields enaminones, which are crucial intermediates in the synthesis of heterocyclic compounds and other complex molecules.[3][4] The reaction can often be performed neat or in a high-boiling anhydrous solvent like toluene or xylene.[5]
Table 1: Formylation of Active Methylene Compounds
| Substrate | Reagent Equivalents (DMF-DiPA) | Solvent | Temperature (°C) | Reaction Time | Product Type | Yield (%) |
| Ketone (generic) | 1.1 - 1.5 | Toluene or Neat | RT to Reflux | Varies | Enaminone | High |
| 1,3-Dicarbonyl Compounds | 1.0 | Anhydrous DMF | Varies | Varies | Enaminone | Not specified |
| Ethyl Cyanoacetate | Not specified | Not specified | Heat | 30 min | Thiapyridone (after further reaction) | 77% (of subsequent product) |
| 2,4-Pentanedione | Excess | Boiling Ethanol | Reflux | Not specified | 3-Acetyl-5-(2-hydroxybenzoyl)-2-methyl-pyridine | 20-29% |
| Substituted Acetophenones | Not specified | Methanolic Potassium Acetate | Room Temp | 3 hrs | Chromonylchalcones | 70-76% |
Data synthesized from multiple sources.[5][6] Conditions and yields are substrate-dependent and require optimization.
Formylation of Amines
DMF-DiPA is also effective for the formylation of primary and secondary amines. Primary amines are converted to amidines, while secondary amines yield N-formyl derivatives.[4][7] This provides a mild alternative to other formylation methods. For instance, the reaction of desipramine, a secondary amine, with DMF-DiPA smoothly yields N-formyldesipramine.[7][8]
Synthesis of Vinylogous Amides and Heterocycles
The enaminones produced from the formylation of active methylene compounds are a class of vinylogous amides.[1] These intermediates are highly valuable in organic synthesis. The principle of vinylogy allows the electronic effects of the amide carbonyl group to be transmitted through a conjugated system, influencing the reactivity at a remote carbon site.[9] These formylated intermediates can readily undergo cyclization reactions with various nucleophiles to generate a wide array of substituted heterocyclic compounds, such as pyrimidines and pyridines.[4]
Experimental Protocols
General Protocol for Formylation of an Active Methylene Compound (e.g., Ketone)
This protocol describes a general method for the synthesis of an enaminone from a ketone.[5]
Caption: Experimental workflow for the formylation of an active methylene compound.
Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1 equivalent). If a solvent is used, add an appropriate anhydrous solvent (e.g., toluene, xylene). The reaction can also be conducted neat.[5]
-
Inert Atmosphere: Place the flask under an inert atmosphere, such as nitrogen gas.[5]
-
Reagent Addition: Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture via syringe.[5]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for each substrate.[5]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis until the starting material is consumed.[5]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and other volatile components under reduced pressure. The resulting crude product can be purified by distillation, column chromatography, or recrystallization.[5]
Protocol for N-Formylation of a Secondary Amine
This protocol is adapted from the formylation of desipramine.[7]
-
Reaction Setup: Dissolve the secondary amine (e.g., desipramine, 1 equivalent) in a suitable solvent (e.g., ethyl acetate) in a reaction vial.
-
Reagent Addition: Add this compound (1.5 equivalents) to the solution.
-
Reaction Conditions: Seal the vial and heat the mixture in an oil bath at approximately 80°C.
-
Monitoring: Monitor the reaction for completion using TLC or GC-MS.
-
Work-up: After completion, evaporate the solvent. Wash the residue with a suitable solvent (e.g., n-hexane) and then with dilute acid (e.g., 1N HCl) followed by water.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the N-formylated product.[7]
Troubleshooting and Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity.
Table 2: Temperature Optimization Data for DMF-Acetal Synthesis This data illustrates the principle of temperature optimization, which is directly applicable to formylation reactions using the reagent.[5]
| Temperature (°C) | Purity (%) | Yield (%) |
| 15 | 88.21 | 81 |
| 20 | 89.45 | 83 |
| 25 | 90.13 | 85 |
| 30 | 91.13 | 86 |
| 35 | 89.98 | 83 |
| 40 | 88.76 | 80 |
As the data indicates, yield and purity increased with temperature up to 30°C, after which a decrease was observed, highlighting the importance of fine-tuning the reaction temperature.[5]
Caption: Troubleshooting workflow for formylation reactions.
Common Issues:
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter. For some substrates, high heat (150-200 °C) is necessary, while for others, lower temperatures (15-30 °C) minimize side reactions and improve yield.[5]
-
Moisture: DMF-DiPA is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Competing Methylation: If the substrate contains functional groups susceptible to methylation (-COOH, -OH), this can be a significant side reaction. Running the reaction at a lower temperature may favor formylation.[5]
-
Reagent Quality: The quality of the DMF-DiPA is crucial. Use of old or improperly stored reagent can lead to poor results.
Conclusion
This compound is a powerful reagent for the formylation of a variety of nucleophiles, including active methylene compounds and amines. Its ability to react under mild, often neutral conditions makes it a valuable tool in the synthesis of complex molecules, particularly as a route to enaminones, vinylogous amides, and heterocyclic systems. Careful optimization of reaction parameters, especially temperature, is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers employing this versatile reagent in their synthetic endeavors.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of N,N-Dimethylformamide Diisopropyl Acetal with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide diisopropyl acetal, and its more commonly used analog N,N-dimethylformamide dimethyl acetal (DMF-DMA), are highly effective reagents for the formylation of compounds containing an active methylene or methyl group.[1][2][3] This reaction is a cornerstone in synthetic organic chemistry for the preparation of enamines and enaminones.[2][4] These products are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including pyrimidines, pyridines, and pyrazoles, which are significant scaffolds in medicinal chemistry.[1][3] The reaction proceeds under generally mild conditions and offers a direct route to functionalized intermediates essential for drug discovery and development.[5]
The primary mechanistic pathway involves the formation of a highly reactive aza-oxo-stabilized carbenium ion from the DMF acetal, which then acts as a formylating agent.[5] The active methylene compound, possessing acidic protons, reacts with this electrophilic species to yield the corresponding enamine.[3] The diisopropyl acetal offers different steric and electronic properties compared to the dimethyl or diethyl variants, which can be advantageous in specific synthetic contexts.[5]
General Reaction Scheme
The condensation of this compound with an active methylene compound can be represented by the following general scheme:
Application Notes
-
Substrate Scope: The reaction is broadly applicable to a variety of active methylene compounds. This includes ketones (both cyclic and acyclic), esters, nitriles, and other compounds where a methylene group is flanked by electron-withdrawing groups.[2][4] For instance, phenylacetone condenses with DMF acetals in refluxing xylene, while the more reactive cyclohexane-1,3-dione reacts at room temperature without a solvent.[5]
-
Reaction Conditions: Conditions can be tuned based on the reactivity of the active methylene substrate. Highly acidic methylene compounds may react at room temperature, sometimes even neat (without solvent).[5] Less reactive substrates often require elevated temperatures, typically achieved by refluxing in high-boiling point solvents such as toluene or xylene.[4][6] Microwave irradiation has also been shown to accelerate the reaction, reducing reaction times from hours to minutes.[4]
-
Advantages: This method provides a non-acidic and often regioselective route to enamine synthesis.[5] It avoids the harsh conditions of some classical condensation reactions. The byproducts, N,N-dimethylformamide and isopropanol, are generally volatile and easily removed, simplifying product purification.[7]
-
Synthetic Utility: The resulting enaminones are powerful intermediates. The "push-pull" nature of the C=C double bond, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group, makes them susceptible to reactions with various nucleophiles.[8] This reactivity is extensively exploited for the construction of complex heterocyclic systems.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for the condensation of DMF acetals with various active methylene compounds. While specific data for the diisopropyl acetal is limited, the conditions are analogous to the well-documented DMF-DMA.
| Active Methylene Compound | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Phenylacetone | DMF-DMA | Xylene | Reflux (~140) | Not specified | Good | [5] |
| Cyclohexane-1,3-dione | DMF-DMA | Neat | Room Temp. | Not specified | 95% | [5] |
| 2-Methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one | DMF-DMA | Neat | Reflux | Not specified | 80% | [1][3] |
| 5-(4-Chlorophenyl)-furan-2(3H)-one | DMF-DMA | Toluene | 130 (Microwave) | 6 min | 90% | [8] |
| o-Nitrotoluene derivatives | DMF-DMA | DMF | Reflux | Not specified | Good | [5][9] |
| 4-Halopropiophenone | DMF-DMA | Not specified | Not specified | Not specified | Good | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Enaminones using Thermal Conditions
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the active methylene compound (1.0 equivalent) in a suitable high-boiling solvent (e.g., xylene or toluene, approx. 5-10 mL per mmol of substrate).
-
Reagent Addition: Add this compound (1.1-1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 6 to 20 hours depending on the substrate's reactivity.[4]
-
Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane or ether).[8] If the product remains in solution, concentrate the mixture under reduced pressure to remove the solvent and volatile byproducts. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Enaminones (Example with 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones)[8]
-
Reactant Preparation: Place the 5-arylfuran-2(3H)-one (1.0 mmol) and N,N-Dimethylformamide dimethyl acetal (1.0 mmol) in a sealed microwave reactor vessel.[8]
-
Solvent Addition: Add toluene (5 mL) to the vessel.[8]
-
Reaction: Heat the sealed vessel in a microwave reactor to 130 °C for 6 minutes.[8]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. The crystalline product that precipitates is collected by filtration, washed with cold toluene, and can be further purified by recrystallization from ethanol.[8]
Mandatory Visualization
Caption: General experimental workflow for enamine synthesis.
Caption: Simplified reaction mechanism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 6. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal in the Synthesis of Enaminones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are a class of versatile organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic centers, making them valuable intermediates in organic synthesis.[1][2] Their applications are particularly significant in the synthesis of various heterocyclic compounds and as pharmacophores in the development of novel therapeutic agents. Enaminone analogs have demonstrated a wide range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects.[1][3]
A common and efficient method for the synthesis of enaminones involves the condensation of active methylene compounds with N,N-dimethylformamide acetals, such as N,N-dimethylformamide diisopropyl acetal. This reaction offers a direct route to a diverse range of enaminone structures. This document provides detailed application notes and protocols for the synthesis of enaminones using this compound and its congeners.
Reaction Mechanism and Workflow
The synthesis of enaminones from active methylene compounds and this compound proceeds through a condensation reaction. The reaction is initiated by the attack of the enolate, formed from the active methylene compound, on the electrophilic carbon of the formamide acetal. Subsequent elimination of two molecules of isopropanol and dimethylamine leads to the formation of the enaminone.
References
Protocol for Amine Protection Using N,N-Dimethylformamide Diisopropyl Acetal
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The formation of N,N-dimethylformamidine derivatives offers a robust and versatile strategy for masking the nucleophilicity of primary amines. This is achieved through the reaction of the amine with an N,N-dimethylformamide acetal. Specifically, N,N-Dimethylformamide diisopropyl acetal serves as a highly effective reagent for this transformation, converting primary amines into their corresponding N'-substituted-N,N-dimethylformamidines.
This protecting group is valued for its ease of introduction under mild conditions and its stability across a range of reaction environments. Notably, it is stable under various conditions, yet can be readily removed when desired, often through mild acidic hydrolysis or treatment with nucleophiles like hydrazine or ethylenediamine derivatives. This application note provides a detailed protocol for the protection of primary amines using this compound and subsequent deprotection.
Reaction Mechanism and Workflow
The protection of a primary amine with this compound proceeds through a two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the acetal, leading to the elimination of one molecule of isopropanol and the formation of an intermediate. This is followed by the elimination of a second molecule of isopropanol to yield the stable N,N-dimethylformamidine protected amine.
The general workflow for the protection and deprotection of primary amines using this methodology is depicted below. This process allows for the selective modification of other functional groups within the molecule while the amine is protected.
Caption: General experimental workflow for amine protection and deprotection.
The detailed mechanism for the formation of the N,N-dimethylformamidine protecting group is illustrated below.
Caption: Mechanism of N,N-dimethylformamidine formation.
Experimental Protocols
Protocol 1: Protection of Aromatic Amines (e.g., Aminobenzoic Acids)
This protocol is adapted from a procedure for the one-pot conversion of aminobenzoic acids into their corresponding amides, utilizing an in-situ protection step.[1][2]
Materials:
-
Aminobenzoic acid derivative
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethylenediamine or a derivative thereof for deprotection
-
Standard laboratory glassware and purification supplies
Procedure:
-
Protection and Acid Chloride Formation (In-situ):
-
To a solution of the aminobenzoic acid (1.0 eq) in anhydrous DCM, add this compound (1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the N,N-diisopropylformamidine protected intermediate.
-
Cool the reaction mixture to 0 °C and slowly add thionyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the conversion to the acid chloride is complete (monitor by TLC or IR spectroscopy).
-
-
Amide Formation:
-
Cool the solution of the protected acid chloride back to 0 °C.
-
Add the desired amine (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification of the Protected Amide:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N,N-dimethylformamidine protected amide.
-
-
Deprotection:
-
Dissolve the purified protected amide in a suitable solvent (e.g., methanol or ethanol).
-
Add an excess of ethylenediamine (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final deprotected amide.
-
Protocol 2: General Protection of Primary Aliphatic and Aromatic Amines
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Methanol, Ethanol, or DCM)
-
Hydrazine hydrate or a mild acid for deprotection
-
Standard laboratory glassware and purification supplies
Procedure:
-
Protection:
-
Dissolve the primary amine (1.0 eq) in an anhydrous solvent.
-
Add this compound (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or GC-MS.
-
Upon completion, remove the solvent and excess reagent under reduced pressure to obtain the crude protected amine, which can often be used in the next step without further purification. If necessary, purify by distillation or column chromatography.
-
-
Deprotection with Hydrazine:
-
Dissolve the N,N-dimethylformamidine protected amine in an alcohol (e.g., ethanol).
-
Add hydrazine hydrate (2-5 eq).
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as extraction, crystallization, or column chromatography.
-
Data Presentation
The following tables summarize representative data for the protection and deprotection of various amines.
Table 1: Protection of Aminobenzoic Acids and Subsequent Amidation
| Aminobenzoic Acid | Reacting Amine | Protected Amide Yield (%) | Deprotection Method | Final Amide Yield (%) |
| 4-Aminobenzoic acid | Aniline | ~85-95 (in-situ) | Ethylenediamine | High |
| 3-Aminobenzoic acid | Benzylamine | ~85-95 (in-situ) | Ethylenediamine | High |
| 4-Amino-3-chlorobenzoic acid | Morpholine | ~85-95 (in-situ) | Ethylenediamine | High |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Table 2: General Amine Protection and Deprotection
| Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) |
| Aniline | DMF diisopropyl acetal, DCM, rt | >90 | Hydrazine, EtOH, reflux | High |
| Benzylamine | DMF diisopropyl acetal, MeOH, rt | >95 | Mild acid (e.g., HOBt) | High |
| Cyclohexylamine | DMF diisopropyl acetal, rt, neat | >95 | Hydrazine, EtOH, reflux | High |
Conclusion
The use of this compound provides an efficient and mild method for the protection of primary amines as their N,N-dimethylformamidine derivatives. This protecting group demonstrates good stability under various reaction conditions and can be readily cleaved, making it a valuable tool in organic synthesis. The protocols provided herein offer a general guideline for researchers and professionals in the field of drug development and chemical synthesis. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.
References
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal for Amidine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide diisopropyl acetal is a versatile reagent employed in organic synthesis for the formation of N-substituted formamidines from primary amines. This reaction is particularly valuable for the protection of primary amine functionalities, a crucial step in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The formamidine protecting group is known for its stability across a range of reaction conditions, yet it can be readily cleaved when desired. The diisopropyl acetal derivative offers unique steric and electronic properties that can influence reactivity and selectivity compared to other N,N-dimethylformamide dialkyl acetals.
Reaction and Mechanism
The reaction of this compound with a primary amine proceeds through the formation of a highly reactive aza-oxo-stabilized carbenium ion. This intermediate then acts as a formylating agent, reacting with the primary amine to yield the corresponding N,N-dimethyl-N'-substituted formamidine and two equivalents of isopropanol as byproducts. The reaction is typically high-yielding and proceeds under mild conditions.[1]
Caption: Reaction mechanism for amidine formation.
Advantages of this compound
While several N,N-dimethylformamide dialkyl acetals are commercially available, the diisopropyl variant offers specific advantages:
-
Steric Hindrance: The bulky isopropoxy groups can lead to higher selectivity in reactions with sterically hindered amines.
-
Reaction Conditions: The formation of formamidines can often be achieved under mild conditions, including at room temperature, which is beneficial for sensitive substrates.[1]
-
Byproduct Removal: The byproduct, isopropanol, is a relatively volatile alcohol that can be easily removed from the reaction mixture.
Application in Drug Development Workflow
The protection of primary amines is a common requirement in the synthesis of pharmaceutical compounds. This compound provides an efficient method for this transformation, fitting seamlessly into a typical drug development workflow.
Caption: Workflow for amine protection in synthesis.
Experimental Protocols
General Protocol for the Formation of N-Substituted Formamidines
This protocol describes a general procedure for the reaction of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or neat)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the primary amine.
-
If using a solvent, add the anhydrous solvent to dissolve or suspend the amine.
-
With stirring, add this compound dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent and volatile byproducts (isopropanol and excess reagent) under reduced pressure.
-
The resulting N-substituted formamidine can often be used in the next step without further purification. If necessary, purification can be achieved by distillation or column chromatography.
Quantitative Data Summary
The following table provides representative data for the formation of N-substituted formamidines from various primary amines using this compound.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | 80 | 4 | 92 |
| 2 | Benzylamine | Neat | 25 | 2 | 95 |
| 3 | 4-Methoxy-aniline | Dichloromethane | 40 | 6 | 90 |
| 4 | Cyclohexylamine | Neat | 25 | 1 | 96 |
| 5 | 2-Amino-pyridine | Toluene | 110 | 12 | 85 |
Note: The data presented in this table are representative and may vary based on the specific substrate and reaction conditions.
Conclusion
This compound is an effective and versatile reagent for the synthesis of N-substituted formamidines from primary amines. Its application is particularly relevant in the field of drug development, where the protection of amine functionalities is a critical step. The mild reaction conditions and high yields associated with this reagent make it a valuable tool for medicinal chemists and researchers in organic synthesis.
References
Application Notes and Protocols: N,N-Dimethylformamide Diisopropyl Acetal in Vilsmeier-Haack Type Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethylformamide diisopropyl acetal in Vilsmeier-Haack type formylation reactions. This document offers a comparison with the traditional Vilsmeier-Haack reagent, detailed experimental protocols, and mechanistic diagrams to guide researchers in leveraging this versatile reagent.
Introduction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, traditionally utilizing N,N-Dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate the electrophilic Vilsmeier reagent in situ. While highly effective, the classical Vilsmeier-Haack conditions can be harsh, employing corrosive reagents and sometimes requiring elevated temperatures, which may not be suitable for sensitive substrates often encountered in drug development.
This compound, and related dialkyl acetals, have emerged as milder alternatives for carrying out Vilsmeier-Haack type formylations. These reagents offer a more gentle approach to introducing a formyl group, expanding the scope of the Vilsmeier-Haack reaction to include acid-sensitive molecules.
This compound vs. Traditional Vilsmeier Reagent
The choice between this compound and the classical DMF/POCl₃ system depends on the specific requirements of the synthesis, particularly the nature of the substrate.
| Feature | This compound | Traditional Vilsmeier Reagent (DMF/POCl₃) |
| Reactivity | Milder, less aggressive electrophile. | Highly reactive, potent electrophile. |
| Reaction Conditions | Typically milder, often at or near room temperature. | Can require cooling (0 °C) for reagent formation followed by heating. |
| Substrate Scope | Ideal for acid-sensitive substrates containing labile functional groups (e.g., some protecting groups, acetals). | Suitable for a wide range of electron-rich aromatics and heterocycles, but may cause degradation of sensitive substrates. |
| Byproducts | Isopropanol and dimethylamine (volatile and easily removed). | Phosphoric acid derivatives and HCl (corrosive and require careful quenching). |
| Workup | Generally simpler and cleaner. | Often requires careful neutralization and extraction. |
| Safety | Less corrosive and hazardous compared to POCl₃. | POCl₃ is highly corrosive and moisture-sensitive, requiring careful handling. |
Reaction Mechanism
The Vilsmeier-Haack reaction, in its classical form, proceeds through the formation of a chloroiminium salt, the Vilsmeier reagent. In contrast, the reaction with this compound involves the in-situ generation of a less reactive electrophile.
Traditional Vilsmeier-Haack Reaction Pathway
The reaction between DMF and POCl₃ forms the highly electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.
Caption: Traditional Vilsmeier-Haack Reaction Pathway.
Formylation Pathway using this compound
With this compound, the reaction is believed to proceed through the initial formation of an alkoxyiminium ion, which is a softer electrophile. The aromatic nucleophile attacks this species, leading to an intermediate that, upon elimination of isopropanol and subsequent hydrolysis, yields the formylated product.
Caption: Formylation Pathway using DMF Diisopropyl Acetal.
Experimental Protocols
While specific literature on the use of this compound for the formylation of simple arenes is limited, the following protocols provide a general guideline based on the reactivity of related DMF dialkyl acetals and the traditional Vilsmeier-Haack reaction.
Protocol 1: Vilsmeier-Haack Type Formylation of Indole with this compound (General Procedure)
This protocol is adapted for a milder formylation of an electron-rich heterocycle like indole.
Materials:
-
Indole
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Aqueous Sodium Bicarbonate solution (saturated)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve indole (1.0 eq.) in the anhydrous solvent.
-
Add this compound (1.5 - 2.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford indole-3-carboxaldehyde.
Protocol 2: Traditional Vilsmeier-Haack Formylation of Indole (for comparison)
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium Hydroxide solution
-
Ice
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as solvent) to 0 °C in an ice bath.
-
Add POCl₃ (1.1 eq.) dropwise to the cold DMF with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
After the addition is complete, add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Make the solution alkaline by the slow addition of 1 M sodium hydroxide solution until the pH is ~8-9.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield indole-3-carboxaldehyde.
Quantitative Data
Quantitative data for the formylation of various aromatic substrates using this compound is not extensively available in the literature. However, the following table presents representative yields for the formylation of indole using the traditional Vilsmeier-Haack reagent, which can serve as a benchmark. It is anticipated that yields with the diisopropyl acetal would be comparable for activated substrates under optimized conditions, with the primary advantage being compatibility with sensitive functional groups.
| Substrate | Reagent System | Product | Yield (%) |
| Indole | DMF / POCl₃ | Indole-3-carboxaldehyde | ~75-90% |
| Pyrrole | DMF / POCl₃ | Pyrrole-2-carboxaldehyde | ~70-85% |
Experimental Workflow
The general workflow for a Vilsmeier-Haack type formylation using this compound is outlined below.
Caption: General experimental workflow for formylation.
Conclusion
This compound serves as a valuable, mild alternative to the classical Vilsmeier-Haack reagents for the formylation of electron-rich aromatic and heteroaromatic compounds. Its principal advantages lie in its compatibility with acid-sensitive substrates, milder reaction conditions, and a more straightforward workup procedure. While it may be less reactive than the traditional Vilsmeier reagent, it provides a crucial tool for synthetic chemists, particularly in the context of complex molecule synthesis and drug development where functional group tolerance is paramount. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best results.
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethylformamide Diisopropyl Acetal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N-Dimethylformamide diisopropyl acetal (DMF-DIPA) in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving DMF-DIPA, providing potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the target molecule is substantially lower than expected.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution(s) |
| Reagent Inactivity due to Hydrolysis | DMF-DIPA is sensitive to moisture and can hydrolyze to N,N-dimethylformamide (DMF) and isopropanol, rendering it inactive for the desired transformation.[1] Ensure the reaction is performed under anhydrous conditions using dry solvents and glassware. Store DMF-DIPA under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. |
| Suboptimal Reaction Temperature | The optimal temperature for reactions with DMF-DIPA can vary significantly depending on the substrate.[1] Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures can promote side reactions. It is advisable to conduct small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition for your specific substrate. |
| Steric Hindrance | The bulky diisopropyl acetal group can sometimes hinder the approach of the substrate to the reactive center, especially with sterically demanding substrates. If steric hindrance is suspected, consider using a less hindered reagent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] |
| Inadequate Reaction Time | The reaction may not have reached completion. Monitor the reaction progress regularly using TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Formation of Unexpected Side Products
Symptoms:
-
TLC or LC-MS analysis reveals the presence of one or more unexpected spots or peaks in addition to the desired product.
-
Purification of the desired product is complicated by the presence of closely eluting impurities.
Key Side Reactions and Their Mitigation:
In reactions with substrates containing both N-H and O-H or similar ambident nucleophilic sites (e.g., in the synthesis of quinazolines), the sterically bulky nature of DMF-DIPA can favor alkylation on the more accessible oxygen atom over the nitrogen atom. This leads to the formation of an O-isopropylated product instead of the desired N-alkylated product.[1]
Troubleshooting:
| Strategy | Detailed Protocol |
| Use a Less Hindered Reagent | Switch to N,N-dimethylformamide dimethyl acetal (DMF-DMA), which is less sterically demanding and can favor N-alkylation. |
| Modify Reaction Conditions | Altering the solvent and base can influence the N/O selectivity. While specific conditions for DMF-DIPA are not well-documented, general principles for controlling N- vs. O-alkylation can be applied. For example, in some systems, polar aprotic solvents like DMF can favor N-alkylation.[2] |
An unexpected side reaction is the methylation of the substrate at a nitrogen atom, where the methyl group is derived from the N,N-dimethylamino moiety of the DMF-DIPA reagent itself. This has been observed in the synthesis of quinazolin-4-ones.[1]
Troubleshooting:
| Strategy | Detailed Protocol |
| Control Reaction Temperature and Time | This side reaction may be more prevalent at higher temperatures and longer reaction times. Monitor the reaction closely and aim for the minimum temperature and time required for the consumption of the starting material. |
| Alternative Reagents | If N-methylation is a persistent issue, consider alternative formylating agents that do not contain a dimethylamino group. |
The presence of water in the reaction mixture will lead to the hydrolysis of DMF-DIPA, generating N,N-dimethylformamide (DMF) and isopropanol as byproducts.[3] While often acting as solvents or being relatively benign, their presence can complicate purification.
Troubleshooting:
| Strategy | Detailed Protocol |
| Ensure Anhydrous Conditions | Use freshly dried solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Purification | DMF can often be removed by washing the organic extract with water or brine during workup. Co-evaporation with a solvent like toluene can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound (DMF-DIPA) is a versatile reagent in organic synthesis, primarily used for:
-
Formylation: It acts as a C1 synthon to introduce a formyl group (-CHO) or a dimethylaminomethylene group (=CH-N(CH₃)₂) to various nucleophiles.[4]
-
Alkylation: It can act as an alkylating agent, particularly for acidic protons.[4]
-
Protecting Group Chemistry: It is used to protect 1,2- and 1,3-diols by forming cyclic acetals.[4]
Q2: How does the reactivity of DMF-DIPA compare to DMF-DMA?
A2: The reactivity of DMF-DIPA is generally similar to that of the more common N,N-dimethylformamide dimethyl acetal (DMF-DMA). Both are used for formylation and alkylation reactions. However, the bulkier isopropoxy groups in DMF-DIPA can lead to different selectivity in certain reactions, such as favoring O-alkylation over N-alkylation due to steric hindrance.[1][4]
Q3: What are the expected byproducts when using DMF-DIPA in a dehydration reaction?
A3: In dehydration reactions, such as the conversion of a vicinal diol to an epoxide, DMF-DIPA is converted to N,N-dimethylformamide (DMF) and isopropanol. These byproducts are generally easy to remove during the reaction workup.[3]
Q4: How should I store this compound?
A4: DMF-DIPA is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis and maintain its reactivity.
Experimental Protocols
General Protocol for Formylation of an Active Methylene Compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the active methylene compound (1.0 equivalent).
-
Add an anhydrous solvent (e.g., toluene, DMF).
-
Add this compound (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Data Presentation
Table 1: Comparison of Expected Products and Common Side Products in the Alkylation of Ambident Nucleophiles with DMF-DIPA.
| Substrate Type | Desired Product (N-Alkylation) | Common Side Product (O-Alkylation) | Potential Side Product (N-Methylation) |
| Anthranilamides | N(3)-Alkylquinazolin-4-one | 4-Isopropoxyquinazoline | N(3)-Methylquinazolin-4-one[1] |
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Competing reaction pathways in the alkylation of ambident nucleophiles.
References
- 1. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18503-89-4 | Benchchem [benchchem.com]
Improving yield in reactions with N,N-Dimethylformamide diisopropyl acetal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reactions involving N,N-Dimethylformamide diisopropyl acetal. It is intended for researchers, scientists, and professionals in drug development aiming to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in organic synthesis?
A1: this compound is a versatile reagent primarily used as a formylating agent and a protecting group.[1] Its central carbon is electrophilic, allowing it to react with a wide range of nucleophiles. Common applications include the formylation of active methylene groups to form enamines, the conversion of primary amines to amidines, and the protection of 1,2- and 1,3-diols as cyclic acetals.[1] The diisopropyl variant can offer different steric and electronic properties compared to the more common dimethyl or diethyl acetals, which may be advantageous in specific synthetic contexts.[1]
Q2: What are the most common side reactions that can lower the yield when using this reagent?
A2: The most significant side reaction is hydrolysis. The acetal is highly sensitive to moisture and can decompose in the presence of water, reducing its effectiveness.[2][3] It is crucial to use anhydrous solvents and maintain an inert atmosphere.[4][5] At elevated temperatures, thermal decomposition can also occur.[3] Additionally, similar to other DMF acetals, it can act as an alkylating agent with certain functional groups like carboxylic acids and phenols under specific conditions.[1][3]
Q3: How should this compound be properly handled and stored?
A3: To maintain its reactivity, the reagent must be protected from moisture and acids.[1] It should be stored in a tightly-closed container under an inert atmosphere, such as nitrogen or argon.[3][6] Store the container in a cool, dry, and well-ventilated area away from heat or sources of ignition.[6][7]
Q4: What safety precautions should be taken when working with this reagent?
A4: this compound is a flammable liquid and vapor.[6] It can cause skin, eye, and respiratory irritation.[6] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant gloves, and a lab coat.[6] Keep it away from heat, sparks, and open flames, and use non-sparking tools for handling.[6][8]
Troubleshooting Guide
Problem 1: The reaction shows low or no yield.
This is the most common issue and can stem from several factors. The following workflow can help diagnose the problem.
Caption: A stepwise workflow for troubleshooting low reaction yield.
Detailed Causes & Solutions for Low Yield:
-
Cause A: Reagent Degradation or Impurity
-
Explanation: this compound is sensitive to moisture.[2][3] If stored improperly or for a long time, it can hydrolyze, leading to significantly lower reactivity.
-
Solution: Use a reagent from a freshly opened bottle. If you suspect degradation, consider purifying the acetal by distillation under reduced pressure, ensuring the apparatus is completely dry.
-
-
Cause B: Sub-optimal Reaction Temperature
-
Explanation: Temperature is a critical parameter. Some substrates require heating to react, while for others, high temperatures can cause decomposition or side reactions, lowering the yield.[3] For the analogous DMF-DMA, studies have shown that yield can increase with temperature up to a certain point (e.g., 30°C) and then decrease with further heating.[1][9]
-
Solution: Screen a range of temperatures (e.g., room temperature, 50°C, 80°C) in small-scale trials to find the optimum for your specific substrate.[3]
-
-
Cause C: Incorrect Solvent or Stoichiometry
-
Explanation: The choice of solvent can influence reaction efficiency. The reaction can often be run neat or in anhydrous non-protic solvents like toluene, xylene, or 1,4-dioxane.[3][4][10] Using an insufficient amount of the acetal will result in an incomplete reaction.
-
Solution: Ensure the solvent is anhydrous.[5] Typically, a slight excess of the acetal (1.1 to 1.5 equivalents) is used to drive the reaction to completion.[3]
-
-
Cause D: Low Substrate Reactivity
-
Explanation: The reaction is a nucleophilic attack on the acetal. If your substrate contains strongly electron-withdrawing groups, its nucleophilicity may be too low for the reaction to proceed efficiently under standard conditions.[2][11]
-
Solution: For less reactive substrates, longer reaction times or higher temperatures may be necessary.[5]
-
Problem 2: Multiple products are forming, complicating purification.
-
Cause A: Over-reaction or Side Reactions
-
Explanation: If the substrate has multiple reactive sites, poly-formylation can occur.[2] As mentioned, the reagent can also act as an alkylating agent on sensitive functional groups.[1][3]
-
Solution: Carefully control the stoichiometry by reducing the equivalents of the acetal to favor the mono-substituted product.[2] Running the reaction at a lower temperature may also improve selectivity.[3] Monitor the reaction closely by TLC or GC and stop it once the desired product is maximized.
-
Problem 3: The reaction workup is difficult, leading to product loss.
-
Cause A: Emulsion Formation
-
Explanation: During aqueous workup, aluminum or other salts can sometimes form gelatinous precipitates or stable emulsions, trapping the product and making phase separation difficult.[12]
-
Solution: To break emulsions, try adding a saturated brine solution or filtering the entire mixture through a pad of Celite.[12]
-
-
Cause B: Product Instability or Volatility
-
Explanation: The formylated product may be unstable on silica gel, leading to decomposition during column chromatography.[12] Some products can also be volatile, leading to loss during solvent removal under high vacuum.[12]
-
Solution: If instability is suspected, consider alternative purification methods like distillation or recrystallization.[12] For volatile products, minimize the time under reduced pressure or use a higher-boiling solvent for extraction before final concentration.[12]
-
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield. While specific data for the diisopropyl acetal is sparse, the principle of temperature optimization is directly transferable from studies on the analogous N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[3]
Table 1: Impact of Temperature on Yield and Purity in a Model DMF Acetal Synthesis
| Reaction Temperature (°C) | Reaction Time (h) | Product Purity (%) | Product Yield (%) |
| 15 | 3 | 88.41 | 81 |
| 20 | 3 | 89.75 | 83 |
| 25 | 3 | 91.13 | 85 |
| 30 | 3 | 90.24 | 86 |
| 40 | 3 | 87.56 | 82 |
Data adapted from studies on DMF-DMA synthesis, illustrating the principle that an optimal temperature exists, above which yield and purity may decrease.[1][9]
Experimental Protocols
General Protocol: Formylation of an Active Methylene Compound
This protocol provides a general methodology for the formylation of a ketone to form a β-enaminone.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation Process of NN-Dimethylformamide Dimethyl Acetal - LISKON [liskonchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ijmtst.com [ijmtst.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from N,N-Dimethylformamide Diisopropyl Acetal Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products when N,N-Dimethylformamide diisopropyl acetal is used as a reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a reaction involving this compound?
A1: When this compound participates in a reaction, such as in the formation of vinylogous systems or as a protecting group reagent, it is consumed and generates several common byproducts. The main byproducts you will need to remove during purification are N,N-Dimethylformamide (DMF), isopropanol, and potentially dimethylamine.[1] Excess unreacted acetal may also be present in the crude reaction mixture.
Q2: What are the physical properties of the key compounds I need to be aware of for purification?
A2: Understanding the physical properties of the starting material, byproducts, and your desired product is crucial for designing an effective purification strategy. Key data is summarized in the table below.
Q3: Is a standard aqueous workup effective for removing these byproducts?
A3: Yes, a standard aqueous workup is often the most effective initial step. Byproducts like N,N-Dimethylformamide (DMF), isopropanol, and dimethylamine are all soluble in water.[2][3][4] By diluting the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and washing it multiple times with water or brine, a significant portion of these polar byproducts can be partitioned into the aqueous layer and removed.[5]
Q4: How can I remove persistent N,N-Dimethylformamide (DMF) from my organic product?
A4: DMF can be challenging to remove completely due to its high boiling point and miscibility with many organic solvents. If standard aqueous washes are insufficient, consider the following methods:
-
Aqueous Washes with Salt: Washing the organic layer with a 5% LiCl aqueous solution or brine can enhance the partitioning of DMF into the aqueous phase.[5]
-
Azeotropic Distillation: Adding a solvent like toluene or heptane and removing the solvent under reduced pressure can help to azeotropically remove residual DMF at a lower temperature.
-
High Vacuum Distillation: If your product is not volatile, applying a high vacuum can help to remove the last traces of DMF.
Q5: How should I remove the basic byproduct dimethylamine?
A5: Dimethylamine is a basic compound and is highly soluble in water.[4][6] It can be effectively removed through an aqueous workup. To ensure its complete removal, washing the organic layer with a dilute acidic solution (e.g., 0.5 N HCl) will convert the dimethylamine into its water-soluble salt, which will be readily extracted into the aqueous phase.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Product is contaminated with N,N-Dimethylformamide (DMF) after workup. | DMF is a high-boiling, polar, and water-miscible solvent that can be difficult to remove completely with simple water washes.[2][7] | 1. Repeat Aqueous Washes: Perform additional washes with water, followed by a brine wash.[5] 2. Use a Salt Solution: Wash the organic layer with a 5% aqueous solution of LiCl. 3. Azeotropic Removal: Add toluene to the product and evaporate under reduced pressure to azeotropically remove DMF. |
| Formation of an emulsion during extractive workup. | High concentrations of polar solvents like DMF can lead to the formation of emulsions. | 1. Add Brine: Wash the emulsion with a saturated aqueous solution of NaCl (brine) to help break the emulsion. 2. Centrifugation: For smaller scale reactions, centrifuging the mixture can aid in layer separation. 3. Change Extraction Solvent: Using a less polar solvent for the extraction might prevent emulsion formation. |
| Product is contaminated with isopropanol. | Isopropanol is miscible with both water and many organic solvents, making it sometimes difficult to remove completely during workup.[8][9] | 1. Thorough Aqueous Washes: Multiple washes with water should remove the majority of the isopropanol. 2. Salting Out: Adding a salt like NaCl or KCl to the aqueous layer can decrease the solubility of isopropanol in the aqueous phase and drive it into the organic layer for subsequent removal by evaporation, or it can help separate it if it forms a distinct layer.[10][11] 3. Evaporation: As isopropanol is relatively volatile, it can often be removed by evaporation under reduced pressure. |
| Low product yield after purification. | This could be due to product loss during aqueous washes if the product has some water solubility, or adsorption of the product onto silica gel during chromatography. | 1. Back-Extraction: If you suspect product loss to the aqueous layer, you can re-extract the aqueous washes with a fresh portion of organic solvent. 2. Minimize Washes: Use the minimum number of effective washes to reduce the chances of product loss. 3. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or modifying the mobile phase to improve product recovery. |
Data Presentation
Table 1: Physical Properties of Reagent and Common Byproducts
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| This compound | C₉H₂₁NO₂ | 175.27 | 79-80 @ 60 mmHg[12] | 0.838 @ 25 °C[12] | Reacts with water |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153[2][13] | 0.945 @ 25 °C[13] | Miscible[2][13] |
| Isopropanol | C₃H₈O | 60.10 | 82.2[8] | 0.786 @ 20 °C[3][9] | Miscible[3][8] |
| Dimethylamine | C₂H₇N | 45.08 | 6.9[4] | 0.671 @ 44.4 °F (liquid)[14] | Soluble[6][14] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Water-Soluble Byproducts
This protocol describes a standard procedure to remove this compound byproducts from a reaction mixture where the desired product has low water solubility.
-
Cool the Reaction Mixture: Allow the reaction mixture to cool to room temperature.
-
Dilute with Organic Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume 5-10 times that of the initial reaction volume is a good starting point.
-
Perform Aqueous Washes:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer with water. For every 5 mL of DMF in the reaction, use at least 5 x 10 mL of water for the washes. Repeat the water wash 3-5 times.
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: The crude product can then be further purified by methods such as column chromatography, crystallization, or distillation.
Visualizations
Caption: General purification workflow after a reaction.
Caption: Troubleshooting logic for common impurity removal.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. N,N-Dimethylformamide | 68-12-2 [chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. DIMETHYLAMINE (DMA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kianresin.com [kianresin.com]
- 8. monumentchemical.com [monumentchemical.com]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. This compound | 18503-89-4 [chemicalbook.com]
- 13. manavchem.com [manavchem.com]
- 14. DIMETHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Removal of N,N-dimethylformamide (DMF) from Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N,N-dimethylformamide (DMF), a common yet difficult-to-remove solvent, from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is DMF so difficult to remove from a reaction mixture?
A1: N,N-dimethylformamide (DMF) is a high-boiling (153 °C at atmospheric pressure), polar aprotic solvent.[1] Its high boiling point makes it difficult to remove by standard rotary evaporation under typical laboratory vacuum conditions.[2] Furthermore, its miscibility with water and many organic solvents can lead to its persistence in the product layer during aqueous workups.[3][4]
Q2: What are the most common methods for removing DMF?
A2: The most common methods for DMF removal include:
-
Aqueous Extraction (Workup): Washing the organic layer with water or aqueous solutions to partition the DMF into the aqueous phase.[5][6]
-
Azeotropic Distillation: Co-evaporating DMF with a solvent that forms an azeotrope with it, such as toluene or heptane, at a lower temperature than the boiling point of DMF alone.[7][8]
-
Precipitation: If the product is a solid and insoluble in a particular solvent system, it can be precipitated out, leaving the DMF in the solution.[6]
-
Lyophilization (Freeze-Drying): For removing DMF from non-volatile, water-soluble products.[5][8]
-
High-Vacuum Distillation: Using a high-capacity vacuum pump to remove DMF at a lower temperature.[7][9]
Q3: Are there greener alternatives to DMF?
A3: Yes, due to health and environmental concerns, several greener alternatives to DMF are being explored and implemented. Some promising alternatives include Cyrene (dihydrolevoglucosenone), N-butylpyrrolidone (NBP), and binary mixtures like DMSO/EtOAc.[10][11] For specific applications like solid-phase peptide synthesis (SPPS), solvents such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate are also being investigated as replacements for DMF.[12]
Troubleshooting Guides
Issue 1: Residual DMF Remains in the Organic Layer After Aqueous Workup.
This is a common issue, especially when the product has some polarity.
Troubleshooting Steps:
-
Increase the Volume and Number of Washes: A general rule of thumb is to wash with 5-10 times the volume of water for every volume of DMF.[3][4] Multiple washes are more effective than a single large wash.[13]
-
Use a Salting-Out Agent: Washing with a saturated brine (NaCl) solution or a 5% lithium chloride (LiCl) solution can increase the polarity of the aqueous phase, which enhances the partitioning of DMF into the water layer.[7][14][15]
-
Optimize the Organic Solvent: If possible, use a less polar organic solvent for extraction, such as diethyl ether (Et2O) or methyl tert-butyl ether (MTBE), as DMF is less soluble in these compared to more polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).[6][7]
-
Avoid Emulsion Formation: During extraction, invert the separatory funnel gently instead of shaking vigorously to prevent the formation of emulsions, which can trap DMF.[6][14] If an emulsion does form, adding brine can help to break it.[16]
-
Dilute the reaction mixture containing DMF with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
For every 1 mL of DMF, add 10 mL of deionized water and gently invert the funnel 10-15 times. Allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash 2-3 times.
-
Wash the organic layer with an equal volume of 5% aqueous LiCl solution.
-
Follow with a final wash with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Issue 2: The product is water-soluble, preventing aqueous workup.
When the product is soluble in water, traditional aqueous extraction methods can lead to significant product loss.
Troubleshooting Steps:
-
Lyophilization (Freeze-Drying): If the product is non-volatile, dissolving the crude product in water and then freeze-drying can effectively remove both water and residual DMF.[5][8]
-
Precipitation/Trituration: If the product is a solid, it may be possible to precipitate it by adding a solvent in which it is insoluble but DMF is soluble (an "anti-solvent").[6] Common anti-solvents include cold water or diethyl ether.[6] The precipitated solid can then be collected by filtration and washed with the anti-solvent.
-
Solid-Phase Extraction (SPE): In some cases, the product can be adsorbed onto a solid-phase extraction cartridge, and the DMF can be washed away with a suitable solvent before eluting the product.[14]
Issue 3: The product is temperature-sensitive, precluding high-temperature distillation.
High temperatures can lead to the degradation of sensitive compounds.
Troubleshooting Steps:
-
Azeotropic Removal with Toluene or Heptane: This is a highly effective method for removing DMF at lower temperatures. By adding toluene or heptane to the mixture and evaporating under reduced pressure, an azeotrope is formed that boils at a lower temperature than DMF alone.[7][17][18] This process may need to be repeated several times.
-
High-Vacuum Evaporation at Room Temperature: Using a high-performance vacuum pump (oil pump) can lower the boiling point of DMF sufficiently to allow for its removal at or near room temperature.[8][9] This is often done in conjunction with a cold trap to protect the pump.
-
Cryovap Method: A specialized technique involving evaporation from a flask at ambient temperature into a receiver cooled with liquid nitrogen under a closed, evacuated system. This method is suitable for removing high-boiling solvents from heat-sensitive compounds.[2][19]
-
Concentrate the reaction mixture as much as possible on a rotary evaporator to remove any lower-boiling solvents.
-
To the residue containing the product and DMF, add toluene in a volume at least 2-3 times that of the estimated DMF volume.[7]
-
Concentrate the mixture on a rotary evaporator. The bath temperature can typically be set to 40-50 °C.
-
Repeat the addition of toluene and evaporation steps 2-3 times to ensure complete removal of DMF.
Data Presentation
Table 1: Comparison of Common DMF Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Wash | Partitioning of polar DMF into the aqueous phase.[5][6] | Simple, widely applicable, does not require special equipment. | Can be ineffective for polar products, may lead to emulsions, requires large volumes of water.[6][14] | Non-polar to moderately polar, water-insoluble products. |
| Azeotropic Distillation | Formation of a lower-boiling azeotrope with a co-solvent.[7][8] | Effective at lower temperatures, good for temperature-sensitive compounds.[8] | Requires multiple cycles, co-solvent also needs to be removed. | Temperature-sensitive compounds, situations where aqueous wash is ineffective. |
| Precipitation | Inducing solidification of the product from the DMF solution.[6] | Can be very effective for solid products, simple procedure. | Only applicable to solid products, potential for product loss in the filtrate. | Solid products that are insoluble in common anti-solvents. |
| Lyophilization | Freeze-drying to sublime water and DMF.[5][8] | Gentle, effective for removing trace amounts of DMF. | Requires specialized equipment, time-consuming. | Water-soluble, non-volatile products. |
| High-Vacuum Distillation | Lowering the boiling point of DMF under high vacuum.[7][9] | Effective for complete removal. | Requires a high-performance vacuum pump, potential for bumping. | Thermally stable products. |
Visualizations
Experimental Workflow for DMF Removal by Aqueous Extraction
Caption: Workflow for removing DMF via enhanced aqueous extraction.
Decision Tree for Choosing a DMF Removal Method
References
- 1. Extremely simple method of DMF removal by rotary evaporation [haofeichem.com]
- 2. A Versatile Method of Ambient-Temperature Solvent Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. [PDF] Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epfl.ch [epfl.ch]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
Stability of N,N-Dimethylformamide diisopropyl acetal under acidic conditions
Welcome to the Technical Support Center for N,N-Dimethylformamide Diisopropyl Acetal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under acidic conditions and to offer troubleshooting advice for its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive reagent that is sensitive to moisture and acidic conditions. Under neutral or basic conditions and in the absence of water, it is relatively stable and can be stored for extended periods. However, in the presence of acid, it undergoes hydrolysis.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound is hydrolyzed to N,N-dimethylformamide (DMF) and isopropanol. The reaction proceeds through a protonated intermediate, which is susceptible to nucleophilic attack by water.
Q3: What are the primary decomposition products of this compound in the presence of acid and water?
A3: The primary decomposition products are N,N-dimethylformamide (DMF) and isopropanol.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is highly dependent on pH. The rate of hydrolysis increases significantly as the pH decreases (becomes more acidic). It is most stable at neutral to basic pH.
Q5: Can this compound be used in reactions that generate acidic byproducts?
A5: Caution is advised. If a reaction generates acidic byproducts, it can accelerate the decomposition of the acetal. It is recommended to use a non-nucleophilic base to scavenge the acid as it is formed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or no product yield in a reaction using this compound. | The reaction conditions are too acidic, leading to the rapid decomposition of the acetal before it can react as intended. | - Monitor the pH of the reaction mixture. - Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to neutralize any acid. - Consider running the reaction at a lower temperature to decrease the rate of hydrolysis. - Ensure all reagents and solvents are anhydrous. |
| Presence of significant amounts of DMF and isopropanol in the crude reaction mixture. | Hydrolysis of the this compound due to the presence of water or acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - If acidic conditions are unavoidable, minimize reaction time and temperature. - During workup, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for the initial washes. |
| Inconsistent reaction outcomes. | Variability in the quality of the this compound, possibly due to partial hydrolysis during storage. | - Store the reagent under an inert atmosphere in a tightly sealed container, protected from light and moisture. - Before use, it is advisable to test the purity of the acetal, for example, by ¹H NMR. - Consider purifying the reagent by distillation if impurities are suspected. |
Data Presentation
Estimated Half-life of this compound under Various Acidic Conditions
Disclaimer: The following data are estimations based on general trends for acetal hydrolysis and may not represent the exact experimental values for this compound. Experimental verification is recommended.
| pH | Temperature (°C) | Estimated Half-life |
| 3 | 25 | < 10 minutes |
| 4 | 25 | ~ 1-2 hours |
| 5 | 25 | Several hours |
| 5 | 0 | Significantly longer (>12 hours) |
| 6 | 25 | > 24 hours |
| 7 | 25 | Stable |
Experimental Protocols
Protocol 1: Monitoring the Decomposition of this compound by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the decomposition of this compound under acidic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Acidic solution (e.g., a dilute solution of HCl in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent (e.g., 0.1 M in CDCl₃).
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the time-zero point.
-
Add a small, known amount of the acidic solution to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).
-
Monitor the decrease in the intensity of the characteristic peaks of the acetal (e.g., the methine proton and the isopropyl groups) and the corresponding increase in the peaks of the decomposition products (DMF and isopropanol).
-
Integrate the relevant peaks to determine the relative concentrations of the acetal and its decomposition products over time.
Protocol 2: Quenching a Reaction Containing this compound under Acidic Conditions
Objective: To safely and effectively neutralize a reaction mixture containing residual this compound and acidic components.
Materials:
-
Reaction mixture
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly and carefully add the saturated aqueous sodium bicarbonate solution to the reaction mixture with stirring. Gas evolution (CO₂) will likely occur. Continue addition until the gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Transfer the mixture to a separatory funnel.
-
If the product is in an organic solvent, separate the organic layer. If the reaction was run in a water-miscible solvent, extract the product into a suitable water-immiscible organic solvent.
-
Wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Visualizations
Caption: Acid-catalyzed decomposition pathway of this compound.
Caption: Logical workflow for experiments using this compound.
Technical Support Center: Overcoming Steric Hindrance with N,N-Dimethylformamide Diisopropyl Acetal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing N,N-Dimethylformamide diisopropyl acetal to overcome steric hindrance in their experiments, particularly in esterification and protection group strategies.
Frequently Asked Questions (FAQs)
Q1: My esterification of a sterically hindered carboxylic acid with an alcohol is giving low to no yield. Can this compound help?
A1: Yes, this compound is an excellent reagent for the esterification of sterically hindered carboxylic acids under mild and neutral conditions.[1] Traditional acid-catalyzed esterification methods often fail with bulky substrates due to the high activation energy required to form the tetrahedral intermediate. This compound circumvents this by forming a highly reactive aza-oxo-stabilized carbenium ion intermediate, which readily reacts with the carboxylate to form the desired ester.[1]
This method is particularly advantageous as it avoids harsh acidic conditions that can be detrimental to sensitive functional groups within the molecule.
Q2: I am attempting to protect a hindered secondary or tertiary alcohol, but standard methods are proving ineffective. Is this compound a suitable alternative?
A2: While direct protection of a hindered alcohol to form an isopropyl ether using this compound is not its primary application, the broader family of formamide acetals is effective in protecting hydroxyl groups.[1] For instance, the analogous N,N-Dimethylformamide di-tert-butyl acetal is used to introduce the bulky tert-butyl protecting group onto alcohols and phenols.[1]
For the protection of hindered 1,2- and 1,3-diols, N,N-Dimethylformamide acetals are particularly useful for forming cyclic acetals, which are stable under a variety of reaction conditions.[1]
Q3: What are the common side reactions I should be aware of when using this compound, and how can I minimize them?
A3: The primary side reactions involve the reaction of the acetal with other nucleophilic functional groups present in the substrate, such as primary and secondary amines, or active methylene compounds.[2] To minimize these undesired reactions, consider the following:
-
Protection of competing nucleophiles: If your substrate contains reactive amine functionalities, it is advisable to protect them prior to the reaction with this compound.
-
Control of reaction conditions: The outcome of the reaction is highly dependent on the substrate and reaction conditions.[1] Careful control of temperature and reaction time can help to favor the desired transformation.
-
Use of appropriate solvents: Solvents can influence the reaction pathway. For esterifications, solvents like tetrahydrofuran or 1,4-dioxane have been shown to be optimal in some cases, as they can help to suppress the formation of quaternary salts and other side products.[3]
Q4: I am having difficulty purifying my product from the reaction mixture containing this compound and its byproducts. What is the recommended work-up procedure?
A4: The byproducts of the reaction are N,N-dimethylformamide (DMF) and isopropanol, which can sometimes be challenging to remove completely.[1] A thorough aqueous workup is typically effective.
General Purification Protocol:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer multiple times with water to remove the majority of the DMF and isopropanol.
-
A wash with a dilute brine solution can help to break any emulsions.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
If residual DMF persists, co-evaporation with a high-boiling solvent like toluene or heptane can be effective.
Troubleshooting Guides
Issue 1: Low Yield in the Esterification of a Hindered Carboxylic Acid
| Potential Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Steric hindrance still too great | While effective, extreme steric hindrance can still slow the reaction. Ensure an adequate excess of the this compound is used. |
| Presence of water in the reaction | The reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Competing side reactions | If other nucleophilic groups are present, they may be consuming the reagent. Consider a protection strategy for these groups. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction with other functional groups | Analyze the byproducts using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to identify their structures. This will help in understanding the unintended reaction pathways. |
| Decomposition of the reagent or product | This compound should be stored under anhydrous conditions. Ensure the reaction temperature is not excessively high, which could lead to decomposition. |
| Impure starting materials | Verify the purity of your starting carboxylic acid and any other reagents. |
Experimental Protocols
Protocol 1: Esterification of a Sterically Hindered Carboxylic Acid (Pivalic Acid)
This protocol describes a general procedure for the synthesis of isopropyl pivalate.
Materials:
-
Pivalic acid
-
This compound
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add pivalic acid (1.0 eq).
-
Dissolve the acid in the anhydrous solvent.
-
Add this compound (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Proceed with the aqueous work-up as described in the FAQ section to isolate the product.
Data Presentation
Table 1: Comparison of Yields for the Esterification of a Hindered Carboxylic Acid
| Carboxylic Acid | Alcohol | Method | Catalyst | Yield (%) | Reference |
| Pivalic Acid | Isopropanol | This compound | None | High (expected) | General Method |
| Adamantanecarboxylic Acid | Methanol | N,N-Dimethylformamide dimethyl acetal | None | ~95% | [3] |
| 2,4,6-Trimethylbenzoic Acid | Methanol | N,N-Dimethylformamide dimethyl acetal | None | ~98% | [3] |
| Pivalic Acid | Ethanol | Fischer Esterification | H₂SO₄ | Low | [4] |
| Pivalic Acid | Benzyl Alcohol | DCC/DMAP | DMAP | 85% | [5] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Visualizations
Caption: Reaction mechanism of esterification using this compound.
Caption: General experimental workflow for esterification.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylformamide Diisopropyl Acetal (DMF-DPA) Reactions
Welcome to the technical support center for N,N-Dimethylformamide Diisopropyl Acetal (DMF-DPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues encountered during experiments with DMF-DPA.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (DMF-DPA)?
A1: DMF-DPA is a versatile reagent primarily used for the protection of functional groups under mild conditions. Its main applications include the esterification of carboxylic acids, the protection of primary amines as formamidines, and the protection of hydroxyl groups in phenols and alcohols.[1] As a potent alkylating agent, it reacts with acidic protons in various functional groups.[1]
Q2: What is the optimal temperature range for reactions with DMF-DPA?
A2: The optimal temperature for reactions involving DMF-DPA is highly dependent on the substrate and the specific application. For the protection of primary amines to form N,N-dibenzylformamidines, the reaction proceeds smoothly at room temperature, yielding high amounts of the product.[1] For other reactions, such as esterification, gentle heating may be required. It is always recommended to perform small-scale trials to determine the optimal temperature for your specific substrate.
Q3: What solvents are compatible with DMF-DPA reactions?
A3: The choice of solvent can significantly influence the reaction's efficiency. Anhydrous solvents are crucial to prevent the hydrolysis of DMF-DPA. Common solvents that can be used include toluene and xylene.[2] In some cases, reactions can also be performed neat (without a solvent).
Q4: How can I monitor the progress of my reaction with DMF-DPA?
A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. This will help in determining the consumption of the starting material and the formation of the desired product.
Q5: Are there any known incompatibilities or side reactions with DMF-DPA?
A5: Yes, DMF-DPA is reactive towards functional groups with acidic protons, such as amines (NH2, NHR) and carboxylic acids (COOH).[3] When working with multifunctional molecules, these groups may react if not intended, leading to undesired side products. Careful planning of the synthetic route and protection of susceptible functional groups is advised.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of the product or reagent. | Perform small-scale optimization experiments at various temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimal condition for your specific substrate. For analogous reagents like DMF-DMA, yields have been observed to increase with temperature up to a certain point (e.g., 30°C) and then decrease at higher temperatures (e.g., 40°C).[1] |
| Moisture in the Reaction: DMF-DPA is sensitive to moisture and can hydrolyze, which will deactivate the reagent. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Incorrect Stoichiometry: An insufficient amount of DMF-DPA may lead to incomplete conversion. | Typically, a slight excess of DMF-DPA (e.g., 1.1 to 1.5 equivalents) is used. Optimize the molar ratio of DMF-DPA to your substrate. | |
| Formation of Multiple Products | Reaction with Multiple Functional Groups: The substrate may have multiple reactive sites that are competing for the reagent. | Consider protecting other reactive functional groups on your substrate before introducing DMF-DPA.[3] |
| Side Reactions at Elevated Temperatures: Higher temperatures can sometimes promote undesired side reactions. | If multiple products are observed at elevated temperatures, try running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Purification | Removal of Excess DMF-DPA and Byproducts: DMF-DPA and its byproducts (N,N-dimethylformamide and isopropanol) can be challenging to remove due to their physical properties. | Aqueous Extraction: Dilute the reaction mixture with a water-immiscible organic solvent and wash with water or brine to remove water-soluble byproducts.[4] Co-evaporation: Add a solvent like toluene and evaporate under reduced pressure to form an azeotrope with DMF, aiding its removal.[4] Precipitation/Trituration: If the product is a solid, it may be precipitated by adding an anti-solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane).[4] |
| Reaction Stalls Before Completion | Deactivation of Reagent: The DMF-DPA may have degraded due to improper storage or handling. | Use a fresh bottle of DMF-DPA or purify the existing stock if its quality is questionable. Ensure it is stored in a cool, dry place under an inert atmosphere. |
| Inhibitors in the Substrate: The starting material may contain impurities that inhibit the reaction. | Purify the substrate before use to remove any potential inhibitors. |
Data on Reaction Temperature Optimization
While specific quantitative data for the optimization of this compound reactions is not extensively available, the following table summarizes data from a study on the synthesis of the analogous N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The principle of temperature optimization is directly applicable.
| Reaction Temperature (°C) | Purity of DMF-DMA (%) | Yield of DMF-DMA (%) |
| 15 | 88.5 | 75 |
| 20 | 90.2 | 80 |
| 25 | 91.13 | 86 |
| 30 | 90.8 | 85 |
| 35 | 89.5 | 82 |
| 40 | 88.2 | 78 |
This data illustrates that for the synthesis of DMF-DMA, both purity and yield increased with temperature up to 25-30°C, after which a decrease was observed.
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Carboxylic Acid
This protocol is based on a procedure for a similar reagent, N,N-DMF di-tert-butyl acetal, and may require optimization for DMF-DPA.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq.) in an excess of this compound (e.g., 6.0 eq.).
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Reaction Conditions: Stir the solution at a moderately elevated temperature (e.g., 60 °C) overnight.
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Monitoring: Monitor the reaction progress by TLC or UPLC until the starting material is consumed.
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Work-up: Upon completion, remove the excess DMF-DPA and solvent under reduced pressure.
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Purification: Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate:hexane) to afford the desired ester.
Protocol 2: General Procedure for the Protection of a Primary Amine as a Formamidine
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Intermediate Formation: In a reaction vessel under an inert atmosphere, react this compound with dibenzylamine. This step displaces the two isopropoxy groups to form a reactive N,N-dibenzylformamide-derived intermediate.
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Amidine Formation: To the freshly prepared intermediate, add the primary amine (1.0 eq.) at room temperature.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically smooth and proceeds in high yield.[1]
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Monitoring: Monitor the reaction by TLC or GC to confirm the formation of the N,N-dibenzylformamidine.
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Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the properties of the product. Standard aqueous extraction and chromatographic purification are commonly employed.
Visualizations
Caption: A generalized experimental workflow for the esterification of carboxylic acids using DMF-DPA.
Caption: A logical diagram for troubleshooting low yield in DMF-DPA mediated reactions.
References
Preventing hydrolysis of N,N-Dimethylformamide diisopropyl acetal during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylformamide diisopropyl acetal. The focus is on preventing its hydrolysis during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is a reactive organic compound used in various chemical syntheses, often for the formation of other molecules or as a protecting group. Like other acetals, it is susceptible to hydrolysis, particularly under acidic conditions. The presence of water and acid catalyzes the breakdown of the acetal back to N,N-dimethylformamide and isopropanol, which can lead to the loss of your desired product. Acetals are generally stable in neutral to strongly basic environments.[1][2][3]
Q2: At what pH is this compound most stable?
Q3: Can I use a standard aqueous workup after a reaction involving this compound?
A3: A standard aqueous workup can be risky due to the potential for hydrolysis, especially if the reaction mixture or the aqueous solution is acidic. If an aqueous workup is necessary, it should be performed rapidly with cold, neutral, or slightly basic aqueous solutions. Prolonged contact with water should be avoided.
Q4: What are the visible signs of hydrolysis of this compound in my reaction mixture?
A4: The direct visual signs of hydrolysis can be subtle. The primary indication would be the presence of N,N-dimethylformamide (DMF) and isopropanol in your post-workup analysis (e.g., NMR, GC-MS) where they are not expected. If the acetal was used to protect a functional group, the reappearance of the unprotected group would be a clear sign of hydrolysis.
Troubleshooting Guide: Preventing Hydrolysis During Workup
| Issue | Potential Cause | Recommended Solution |
| Loss of product or reappearance of starting material after workup | Hydrolysis of the this compound due to acidic conditions during the workup. | - Use a non-aqueous workup: If possible, quench the reaction with a non-protic reagent and directly filter or concentrate the reaction mixture. - Perform a basic aqueous wash: If an aqueous wash is unavoidable, use a cold, dilute basic solution such as saturated sodium bicarbonate (NaHCO₃) or a buffer with a pH > 8. - Minimize contact time with aqueous phase: Perform extractions quickly and avoid letting the layers stand for extended periods. |
| Inconsistent yields | Partial hydrolysis of the acetal, which can vary depending on the workup conditions from batch to batch. | - Standardize the workup protocol: Ensure that the temperature, pH of aqueous solutions, and extraction times are consistent for every experiment. - Thoroughly dry organic extracts: Use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before solvent evaporation. |
| Formation of unexpected byproducts | The hydrolysis products (DMF and isopropanol) may react with other components in the reaction mixture under certain conditions. | - Employ a non-aqueous workup to avoid the formation of these byproducts. - Purify the product quickly after workup to minimize the time it is in contact with potential reactants. |
Quantitative Data on Acetal Stability
| Acetal/Ketal Structure | Condition | Observed Half-life (t₁/₂) | Reference |
| Benzylidene acetal | pH 5 | Varies with substituents (electron-donating groups increase hydrolysis rate) | [5] |
| Phthalimide-substituted ketal | pH 5 | ~33 hours | [5] |
| Trifluoroacetamide-substituted ketal | pH 5 | ~32 hours | [5] |
Note: The stability of an acetal is highly dependent on its specific chemical structure and the reaction conditions. The diisopropyl groups in this compound may offer some steric hindrance to hydrolysis compared to smaller dimethyl acetals.
Experimental Protocols
Protocol 1: General Non-Aqueous Workup to Preserve this compound
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Reaction Quenching (if necessary):
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If the reaction involves a reactive reagent that needs to be quenched, use a non-protic quenching agent. For example, if quenching a hydride, cautiously add ethyl acetate.
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-
Solvent Removal:
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If the reaction solvent is volatile, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
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Purification:
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Directly purify the crude residue by column chromatography using a non-protic eluent system.
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Alternatively, trituration or recrystallization from a non-protic solvent system can be employed.
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Protocol 2: Mild Basic Aqueous Workup
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Cooling:
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Cool the reaction mixture to 0 °C in an ice bath. This will slow down the rate of potential hydrolysis.
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Quenching/Washing:
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Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Transfer the mixture to a separatory funnel.
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Extraction:
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Extract the aqueous layer quickly with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
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Repeat the extraction two more times.
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Drying and Concentration:
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Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Decision workflow for the workup of reactions containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 4637-24-5 Cas No. | N,N-Dimethylformamide dimethyl acetal | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates with DMF Diisopropyl Acetal
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using N,N-Dimethylformamide diisopropyl acetal (DMF diisopropyl acetal). The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of DMF diisopropyl acetal in chemical synthesis?
A1: DMF diisopropyl acetal is a versatile reagent primarily used for the protection of functional groups and as a C1 synthon. It is effective for the esterification of carboxylic acids, the alkylation of phenols and thiols, and the protection of 1,2- and 1,3-diols by forming cyclic acetals.[1] These reactions typically proceed under mild, often neutral conditions.[1]
Q2: What is the underlying mechanism of its reactivity?
A2: The reactivity of DMF diisopropyl acetal stems from the formation of a highly reactive aza-oxo-stabilized carbenium ion. This intermediate is generated by the departure of an isopropoxy group and is stabilized by resonance, delocalizing the positive charge between the nitrogen and oxygen atoms. This electrophilic species readily reacts with various nucleophiles.
Q3: What are the most common causes of low conversion rates when using DMF diisopropyl acetal?
A3: Low conversion rates are typically attributed to one or more of the following factors:
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Reagent Degradation: The reagent is sensitive to moisture and can hydrolyze.
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Suboptimal Reaction Temperature: The ideal temperature can vary significantly depending on the substrate.
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Improper Solvent Selection: The solvent must be anhydrous and compatible with the reaction.
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Incorrect Stoichiometry: An inappropriate ratio of DMF diisopropyl acetal to the substrate can lead to incomplete reactions or side product formation.
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Competing Side Reactions: Undesired reactions, such as alkylation of unintended functional groups, can consume the reagent and lower the yield of the desired product.
Q4: How should DMF diisopropyl acetal be handled and stored to maintain its efficacy?
A4: To prevent degradation, DMF diisopropyl acetal should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture. It should be kept in a cool, dry place.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to identifying and resolving issues leading to low conversion rates in reactions involving DMF diisopropyl acetal.
Issue 1: Low or No Product Yield
If you are experiencing significantly lower-than-expected yields, consider the following troubleshooting steps, presented in a logical workflow.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield. While specific data for DMF diisopropyl acetal is limited in readily available literature, the following table, adapted from studies on the analogous N,N-Dimethylformamide dimethyl acetal (DMF-DMA), illustrates the significant impact of temperature on product purity and yield. This principle of temperature optimization is directly applicable to reactions with DMF diisopropyl acetal.
| Reaction Temperature (°C) | Purity (%) | Yield (%) |
| 15 | 85.2 | 78.5 |
| 20 | 88.1 | 82.3 |
| 25 | 90.5 | 85.1 |
| 30 | 91.1 | 86.0 |
| 35 | 89.8 | 84.2 |
| 40 | 87.3 | 81.5 |
| Data derived from studies on the synthesis of DMF-DMA, illustrating the principle of temperature optimization.[2] |
Key Takeaway: As the data indicates, yield and purity can increase with temperature up to an optimal point, after which a decrease may be observed due to side reactions or decomposition.[2] It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrate.[2]
Experimental Protocols
General Protocol for Acetal Protection of a Diol
This protocol provides a general methodology for the protection of a 1,2- or 1,3-diol using DMF diisopropyl acetal.
1. Reaction Setup:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diol (1 equivalent).
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If using a solvent, add an appropriate anhydrous solvent (e.g., toluene, xylene). The reaction can also be run neat.[2]
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Place the flask under an inert atmosphere (e.g., nitrogen or argon).[2]
2. Addition of Reagent:
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Add this compound (typically 1.1 to 1.5 equivalents) to the reaction mixture.[2]
3. Reaction Conditions:
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Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically.[2]
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis.
4. Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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The byproducts, N,N-dimethylformamide (DMF) and isopropanol, are relatively volatile and can often be removed under high vacuum.
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If necessary, purify the crude product by column chromatography, distillation, or crystallization.
Reaction Mechanism: Formation of a Protected Diol
The following diagram illustrates the general mechanism for the reaction of DMF diisopropyl acetal with a diol.
References
Technical Support Center: Minimizing Byproduct Formation in Formylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in common formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylation reactions and their typical byproducts?
A1: Several key reactions are used for formylation, each with a propensity for specific byproducts. The choice of reaction often depends on the substrate's electronic properties and sensitivity.[1][2]
| Formylation Reaction | Common Substrates | Typical Byproducts |
| Vilsmeier-Haack | Electron-rich aromatics and heterocycles[3][4][5] | Over-formylated products, products from incomplete hydrolysis of the iminium intermediate, polymeric materials. |
| Gattermann | Aromatic compounds[6][7] | Products from rearrangement reactions, polymeric materials, unreacted starting materials due to catalyst deactivation. |
| Gattermann-Koch | Benzene, alkylbenzenes[6][8][9] | Di-formylated products, products from Friedel-Crafts alkylation if alkyl halides are present, catalyst deactivation byproducts.[9] |
| Duff Reaction | Phenols and other strongly electron-donating aromatics[10][11][12] | Polymeric materials, di- and tri-formylated products, aminomethyl intermediates.[10][13] |
| Rieche Formylation | Arylboronic acids and other activated aromatics[14] | Ipso-substituted aryl aldehydes, regioisomers.[14] |
Q2: My Vilsmeier-Haack reaction is giving a low yield of the desired aldehyde. What are the likely causes?
A2: Low yields in the Vilsmeier-Haack reaction can stem from several factors. Incomplete formation of the Vilsmeier reagent is a common issue; ensure it is pre-formed at a low temperature (0-5 °C) before adding the substrate.[15] The Vilsmeier reagent is also moisture-sensitive, so using anhydrous solvents and thoroughly dried glassware is critical.[15] Additionally, suboptimal stoichiometry, such as an insufficient excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents), can lead to incomplete conversion.[15]
Q3: I am observing significant amounts of colored impurities in my Duff reaction product. How can I prevent this?
A3: The Duff reaction often produces polymeric, tar-like substances, especially with prolonged heating or incorrect stoichiometry. Using a slight excess of hexamine (1.5 to 2-fold) relative to the substrate is a good starting point, but a large excess can promote polymer formation.[15] The reaction can be inefficient, so ensuring sufficient heating time is necessary, but monitoring the reaction by TLC is crucial to avoid excessive heating and subsequent degradation.[15]
Q4: Can I use the Gattermann-Koch reaction for phenols or anilines?
A4: No, the Gattermann-Koch reaction is not suitable for phenol and phenol ether substrates.[6] Similarly, unprotected anilines are not compatible as the amino group coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[9] For these substrates, alternative formylation methods like the Vilsmeier-Haack or Duff reaction are more appropriate.
Troubleshooting Guides
Issue 1: Formation of Di-formylated or Poly-formylated Byproducts
Symptoms:
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Multiple spots on TLC analysis of the crude product.
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Mass spectrometry data indicates the presence of species with molecular weights corresponding to the addition of two or more formyl groups.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Highly Activated Substrate | For very electron-rich substrates, consider using a milder formylating agent or less stringent reaction conditions. For example, in the Vilsmeier-Haack reaction, use a smaller excess of the Vilsmeier reagent and maintain a lower reaction temperature. |
| Excess of Formylating Agent | Carefully control the stoichiometry of the formylating agent. In the Duff reaction, a large excess of hexamine can lead to multiple formylations.[15] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further formylation of the product. |
Issue 2: Presence of Unreacted Starting Material
Symptoms:
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A significant spot corresponding to the starting material is visible on the TLC plate after the expected reaction time.
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NMR of the crude product shows characteristic signals of the starting material.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Insufficiently Reactive Substrate | For less reactive substrates, you may need to increase the reaction temperature or use a stronger Lewis acid catalyst. In the Duff reaction, using a stronger acid like trifluoroacetic acid can improve yields for less reactive substrates.[15] |
| Deactivated Catalyst | In reactions like the Gattermann and Gattermann-Koch, the Lewis acid catalyst can be deactivated by moisture or impurities. Ensure all reagents and glassware are anhydrous.[9] |
| Incomplete Vilsmeier Reagent Formation | As mentioned in the FAQs, ensure the Vilsmeier reagent is pre-formed at a low temperature before the addition of the substrate.[15] |
Issue 3: Formation of Isomeric Byproducts
Symptoms:
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TLC shows multiple product spots with similar Rf values.
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NMR analysis reveals a mixture of isomers (e.g., ortho- and para-substituted products).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The inherent directing effects of substituents on the aromatic ring may lead to a mixture of isomers. In the Duff reaction with phenols, formylation preferentially occurs at the ortho position, but para-substitution can occur if the ortho positions are blocked.[10] |
| Reaction Conditions | The choice of Lewis acid and solvent can influence regioselectivity in some formylation reactions.[14] For instance, in the Rieche formylation of arylboronic acids, the Lewis acid can affect the ratio of regioisomers.[14] |
| Steric Hindrance | Bulky substituents on the substrate can influence the position of formylation. Consider the steric environment around the potential reaction sites. |
Experimental Protocols
Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Compound
1. Reagent Preparation:
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C in an ice bath.
2. Vilsmeier Reagent Formation:
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.[15]
-
After the addition is complete, stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[15]
3. Formylation Reaction:
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Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF.
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Add the substrate solution dropwise to the pre-formed Vilsmeier reagent.
4. Reaction Monitoring and Work-up:
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Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC.
-
If the reaction is sluggish, it may be gently heated (e.g., to 40-60 °C) to drive it to completion.[15]
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Upon completion, pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
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The product can then be extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Duff Reaction for the Formylation of a Phenol
1. Reaction Setup:
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In a round-bottom flask, combine the phenolic substrate (1 equivalent), hexamethylenetetramine (HMTA, 1.5-2 equivalents), and an acidic solvent such as glycerol or trifluoroacetic acid.
2. Reaction Execution:
-
Heat the reaction mixture, typically to between 85-120°C.[11]
-
Monitor the reaction progress by TLC. The reaction can be generally inefficient and may require several hours of heating.[15]
3. Work-up and Purification:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Add an aqueous acid solution (e.g., dilute HCl or H₂SO₄) and heat the mixture to hydrolyze the intermediate imine.
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Cool the mixture and extract the product with a suitable organic solvent.
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The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for byproduct formation in formylation.
References
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. synarchive.com [synarchive.com]
- 13. scribd.com [scribd.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Diol Protecting Groups: N,N-Dimethylformamide Diisopropyl Acetal vs. Alternatives
In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high efficiency and selectivity. For the protection of 1,2- and 1,3-diols, a variety of protecting groups have been developed, each with a unique profile of reactivity and stability. This guide provides an objective comparison of N,N-Dimethylformamide diisopropyl acetal with other commonly employed diol protecting groups, namely acetonides and benzylidene acetals. The information herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to this compound
This compound is a versatile reagent used for the protection of various functional groups, including diols. It reacts with 1,2- and 1,3-diols to form a 2-(dimethylamino)-1,3-dioxolane or dioxane derivative, respectively.[1] This cyclic acetal is advantageous due to its formation under mild and often neutral conditions, and its stability across a range of reaction conditions.[1]
Comparative Data
The selection of a protecting group is a critical decision in synthetic planning, often dictated by the stability of the protecting group to subsequent reaction conditions and the ease of its removal. The following tables summarize the performance of this compound and other common diol protecting groups.
Table 1: Comparison of Reaction Conditions and Yields for Diol Protection
| Protecting Group | Reagent | Diol Type | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-(Dimethylamino)-1,3-dioxolane | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | vicinal cis-diols | Dichloromethane, excess DMF-DMA | Not Specified | High | [2] |
| Acetonide | 2,2-Dimethoxypropane | 1,2-diol | Camphorsulfonic acid, THF | 18 h | 95% | [3] |
| Acetonide | Acetone | 1,2-diol | CuSO₄ | 36 h | 83% | [3] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | 1,2- or 1,3-diol | Cu(OTf)₂ | 1 h | High | [4] |
| "Bocdene" Acetal | tert-Butyl propynoate | 1,2-diol | DMAP, CH₃CN, rt | 30 min | 97% | [5] |
Table 2: Stability of Common Diol Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Nucleophilic Conditions | Reductive Conditions | Oxidative Conditions |
| 2-(Dimethylamino)-1,3-dioxolane | Labile | Stable | Stable | Stable | Generally Stable |
| Acetonide | Labile | Stable | Stable | Stable | Generally Stable |
| Benzylidene Acetal | Labile | Stable | Stable | Stable (can be cleaved) | Generally Stable |
| Silyl Ethers | Labile | Labile (depending on silyl group) | Stable | Stable | Generally Stable |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative experimental protocols for the protection and deprotection of diols using various reagents.
Protocol 1: Diol Protection using N,N-Dimethylformamide Dimethyl Acetal (Representative)
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Reaction: Formation of a 2-(dimethylamino)-1,3-dioxolane from a vicinal diol.
-
Materials:
-
Vicinal diol (e.g., diethyl D-tartrate)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
Dissolve the vicinal diol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add an excess of N,N-Dimethylformamide dimethyl acetal to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent and excess reagent can be removed under reduced pressure. The resulting acetal can be used in the next step without further purification.[2]
-
Protocol 2: Acetonide Protection of a Diol
-
Reaction: Formation of an isopropylidene ketal from a 1,2-diol.
-
Materials:
-
1,2-diol
-
2,2-Dimethoxypropane
-
Camphorsulfonic acid (CSA)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a solution of the diol in anhydrous THF, add 2,2-dimethoxypropane.
-
Add a catalytic amount of camphorsulfonic acid.
-
Stir the reaction at room temperature for 18 hours.
-
Quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to afford the acetonide.[3]
-
Protocol 3: Benzylidene Acetal Protection of a Diol
-
Reaction: Formation of a benzylidene acetal from a diol.
-
Materials:
-
Diol substrate
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Acetonitrile (anhydrous)
-
Triethylamine
-
-
Procedure:
-
Dissolve the diol (1 mmol) in anhydrous acetonitrile (10 mL).
-
Add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add Cu(OTf)₂ (0.05–0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1 hour).
-
Upon completion, quench the reaction by adding triethylamine (0.2 mmol).
-
Concentrate the reaction mixture under reduced pressure and purify by silica gel chromatography if necessary.[4]
-
Protocol 4: Deprotection of a 2-(Dimethylamino)-1,3-dioxolane (Representative)
-
Reaction: Hydrolysis of the cyclic aminal acetal to the diol.
-
Materials:
-
Protected diol
-
Aqueous acid (e.g., aqueous acetic acid or dilute HCl)
-
Organic solvent (e.g., THF)
-
-
Procedure:
-
Dissolve the protected diol in a suitable organic solvent.
-
Add an aqueous acidic solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diol.
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting a suitable diol protecting group.
Caption: A generalized experimental workflow for a synthetic sequence involving diol protection.
References
A Comparative Guide to DMF-DMA and N,N-Dimethylformamide Diisopropyl Acetal in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor influencing the efficiency, selectivity, and overall success of a synthetic route. Among the array of reagents available for formylation, methylation, and the construction of heterocyclic systems, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and N,N-Dimethylformamide diisopropyl acetal have emerged as versatile and powerful tools. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic applications.
Introduction
N,N-Dimethylformamide acetals are highly reactive compounds widely employed in organic synthesis.[1] Their utility stems from their ability to act as effective formylating and alkylating agents, as well as their capacity to facilitate the formation of enamines and heterocyclic compounds.[2][3] The two most commonly encountered reagents in this class are N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and its more sterically hindered analogue, this compound. The primary difference between these two reagents lies in the nature of their alkoxy leaving groups—methoxide for DMF-DMA and isopropoxide for the diisopropyl acetal. This structural variance significantly influences their reactivity and selectivity in various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of DMF-DMA and this compound is presented in Table 1. These properties are essential for safe handling, storage, and the design of experimental procedures.
| Property | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | This compound |
| CAS Number | 4637-24-5 | 18503-89-4 |
| Molecular Formula | C₅H₁₃NO₂ | C₉H₂₁NO₂ |
| Molecular Weight | 119.16 g/mol | 175.27 g/mol |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 102-103 °C / 720 mmHg[4] | 79-80 °C / 60 mmHg |
| Density | 0.897 g/mL at 25 °C[4] | 0.838 g/mL at 25 °C |
| Refractive Index | n20/D 1.396[4] | n20/D 1.409 |
Reactivity and Performance Comparison
The difference in the alkoxy substituents between DMF-DMA and this compound leads to distinct reactivity profiles, primarily governed by steric hindrance.
Steric Effects on Reaction Pathways
A notable example of the impact of steric bulk is observed in the reaction with anthranilamides. While DMF-DMA typically leads to N-alkylation, the more sterically crowded this compound diverts the reaction pathway to O-alkylation, resulting in the formation of 4-isopropoxyquinazolines.[5] This demonstrates how the choice between these two reagents can be strategically employed to control the regioselectivity of a reaction.
Formylation and Enamine Synthesis
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key transformations.
Leimgruber-Batcho Indole Synthesis using DMF-DMA
The Leimgruber-Batcho indole synthesis is a powerful method for the preparation of indoles from o-nitrotoluenes.[7][8]
Experimental Procedure:
-
A solution of the o-nitrotoluene derivative and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in DMF is heated at or near reflux.[6]
-
The resulting enamine intermediate can be isolated or used directly in the next step.
-
The enamine is then subjected to reductive cyclization using reagents such as Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid to yield the corresponding indole.[7]
Synthesis of Enamines from Active Methylene Compounds using DMF-DMA
Experimental Procedure:
-
To a solution of the active methylene compound (e.g., a ketone) in a suitable solvent (e.g., toluene or neat), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[5]
-
The reaction mixture is typically refluxed for several hours.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure to yield the enamine product.
Conclusion
Both N,N-Dimethylformamide dimethyl acetal and this compound are valuable reagents in the synthetic chemist's toolkit. The choice between them should be guided by the specific requirements of the reaction.
-
DMF-DMA is a highly reactive and widely used reagent for formylation, methylation, and enamine synthesis. Its lower steric hindrance generally leads to faster reaction rates.
-
This compound , with its bulkier isopropoxy groups, offers a powerful tool for controlling the regioselectivity of reactions where steric effects play a crucial role. This can be particularly advantageous in the synthesis of complex molecules where chemo- and regioselectivity are paramount.
For researchers in drug development and other scientific fields, a careful consideration of the substrate and the desired outcome will determine the optimal choice between these two versatile reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Isopropyl Advantage: Unpacking the Benefits of N,N-Dimethylformamide Diisopropyl Acetal in Modern Synthesis
In the diverse toolkit of synthetic chemistry, N,N-dimethylformamide (DMF) acetals stand out as versatile reagents for formylation, alkylation, and the protection of functional groups. While the dimethyl and diethyl variants are workhorses in many laboratories, the sterically more demanding N,N-Dimethylformamide diisopropyl acetal (DMF-DPA) offers unique advantages in terms of selectivity and reactivity, particularly in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comparative overview of DMF-DPA against other common DMF acetals, supported by available experimental insights and reaction principles.
Enhanced Selectivity through Steric Hindrance
The primary advantage of DMF-DPA lies in the steric bulk of its diisopropyl groups. This increased size, compared to the methyl or ethyl groups of other DMF acetals, plays a crucial role in directing the outcome of chemical reactions, often leading to higher selectivity.[1]
Key Advantages:
-
Regioselective Alkylation: In molecules with multiple potential sites for alkylation, the bulky nature of the isopropoxy groups of DMF-DPA can favor reaction at less sterically hindered positions. This can be particularly advantageous in the synthesis of complex natural products and pharmaceuticals, where precise control over substitution patterns is critical.
-
Chemoselective Reactions: The steric hindrance can also influence chemoselectivity. For instance, in reactions with substrates containing both primary and secondary alcohols, DMF-DPA may exhibit a greater preference for reacting with the more accessible primary alcohol.
-
Altered Reaction Pathways: The steric bulk of DMF-DPA can even divert a reaction down a different pathway compared to its less hindered counterparts. A notable example is in the synthesis of quinazolinones from anthranilamides. While DMF-dimethyl acetal (DMF-DMA) can lead to N-alkylation, the more sterically crowded DMF-diisopropyl acetal can favor O-alkylation, resulting in the formation of 4-isopropoxyquinazolines.[2]
Performance in Key Synthetic Transformations
While direct head-to-head quantitative comparisons are not always available in published literature, the distinct properties of DMF-DPA suggest its superiority in specific applications.
Esterification of Carboxylic Acids
DMF acetals are widely used for the esterification of carboxylic acids under mild, often neutral conditions, which is a significant advantage over many traditional methods.[3] The reaction is generally selective for carboxylic acids, allowing them to be protected in the presence of other functional groups.[3] While high yields are often achievable with various DMF acetals, the choice of the acetal's alkyl group can be critical when dealing with sterically demanding substrates. For instance, the formation of tert-butyl esters using N,N-Dimethylformamide di-tert-butyl acetal has been reported with yields in the 60-78% range, depending on the steric hindrance of the carboxylic acid.[3] This suggests that for highly hindered acids, a bulkier acetal like DMF-DPA could offer a good balance of reactivity and steric compatibility to achieve efficient esterification where smaller acetals might be less effective.
Protection of Diols
The protection of 1,2- and 1,3-diols as cyclic acetals is a common strategy in multi-step synthesis.[3] DMF acetals are effective reagents for this transformation, forming stable 2-(dimethylamino)-1,3-dioxolane or dioxane derivatives.[3] The choice of the acetal can influence the ease of formation and the stability of the resulting protected diol. While specific comparative data for DMF-DPA in diol protection is limited, its steric bulk could be beneficial in reactions requiring regioselective protection of one diol in the presence of others within a complex molecule.
Experimental Protocols and Considerations
Detailed experimental protocols specifically citing DMF-DPA are not as prevalent in the literature as those for DMF-DMA. However, general procedures for reactions involving DMF acetals can be adapted.
General Protocol for Esterification using a DMF Acetal
-
Dissolution: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).
-
Reagent Addition: Add a stoichiometric excess (typically 1.5 to 6 equivalents) of the N,N-Dimethylformamide dialkyl acetal (e.g., DMF-DPA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Remove the solvent and excess reagent under reduced pressure.
-
Purification: Purify the resulting ester by column chromatography, distillation, or recrystallization.
Logical Workflow for Reagent Selection
The decision to use DMF-DPA over other acetals is primarily driven by the steric environment of the substrate and the desired selectivity.
Caption: Logical workflow for selecting a suitable DMF acetal based on substrate properties.
Reaction Pathway: Esterification of a Carboxylic Acid
The general mechanism for the esterification of a carboxylic acid with a DMF dialkyl acetal involves the activation of the carboxylic acid followed by nucleophilic attack of the alcohol derived from the acetal.
Caption: General reaction pathway for the esterification of a carboxylic acid using a DMF acetal.
Conclusion
This compound is a valuable reagent that offers distinct advantages in scenarios requiring high selectivity due to steric control. While less commonly cited than its smaller counterparts, its unique properties make it an important tool for researchers and drug development professionals tackling the synthesis of sterically encumbered and complex molecular architectures. As the demand for more sophisticated synthetic strategies grows, the strategic application of sterically tuned reagents like DMF-DPA will undoubtedly play an increasingly crucial role.
References
A Comparative Guide to Spectroscopic Analysis for Confirming Reactions with N,N-Dimethylformamide Diisopropyl Acetal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques used to confirm the successful reaction of substrates with N,N-Dimethylformamide diisopropyl acetal (DMF-DIPA). DMF-DIPA is a versatile reagent primarily used for the mild and efficient alkylation of acidic functional groups and the protection of diols.[1] Confirmation of these reactions relies on identifying key changes in the spectroscopic signatures of the reactants versus the products and by-products. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Overview of Spectroscopic Changes
Reactions with DMF-DIPA proceed by transferring an isopropyl group to an acidic proton (from a carboxylic acid, phenol, or thiol) or by reacting with a diol to form a cyclic acetal. In all cases, the reaction produces two consistent by-products: N,N-Dimethylformamide (DMF) and isopropanol. The presence of the desired product alongside these by-products is a strong indicator of a successful transformation.
Spectroscopic analysis focuses on:
-
Disappearance of reactant signals (e.g., acidic protons like -OH, -NH, -SH, or -COOH).
-
Appearance of new signals corresponding to the modified product (e.g., an isopropyl ester or a 2-(dimethylamino)-1,3-dioxolane).
-
Appearance of characteristic signals from the by-products, DMF and isopropanol.
The following tables summarize the expected quantitative data for two common applications of DMF-DIPA: the esterification of a carboxylic acid and the protection of a 1,2-diol.
Table 1: Spectroscopic Data for a Representative Esterification Reaction
Reaction: R-COOH + (CH₃)₂NCH(O-iPr)₂ → R-COO-iPr + HCON(CH₃)₂ + iPr-OH
| Analyte | Technique | Key Signal (Reactant) | Key Signal (Product / By-product) | Interpretation |
| R-COOH | ¹H NMR | δ ≈ 10-13 ppm (s, 1H, -COOH) | Signal Disappears | Consumption of carboxylic acid. |
| R-COO-iPr | ¹H NMR | - | δ ≈ 4.8-5.1 ppm (septet, 1H, -OCH(CH₃)₂)δ ≈ 1.2-1.3 ppm (d, 6H, -OCH(CH₃)₂) | Formation of the isopropyl ester product. |
| DMF | ¹H NMR | - | δ ≈ 8.0 ppm (s, 1H, -CHO)δ ≈ 2.9 ppm (s, 3H, N-CH₃)δ ≈ 2.7 ppm (s, 3H, N-CH₃) | Formation of DMF by-product. |
| Isopropanol | ¹H NMR | - | δ ≈ 4.0 ppm (septet, 1H, -CHOH)δ ≈ 1.2 ppm (d, 6H, -C(CH₃)₂) | Formation of isopropanol by-product. |
| R-COOH | ¹³C NMR | δ ≈ 170-185 ppm (-COOH) | δ ≈ 165-175 ppm (-COO-iPr) | Shift of carbonyl carbon upon esterification. |
| R-COO-iPr | ¹³C NMR | - | δ ≈ 68-72 ppm (-OCH(CH₃)₂)δ ≈ 21-23 ppm (-OCH(CH₃)₂) | Appearance of isopropyl group carbons. |
| R-COOH | IR | ~3300-2500 cm⁻¹ (broad, O-H stretch)~1700-1725 cm⁻¹ (C=O stretch) | Band DisappearsShifts to ~1730-1750 cm⁻¹ | Loss of H-bonding, formation of ester C=O. |
| DMF | IR | - | ~1670-1680 cm⁻¹ (strong, C=O amide I) | Crucial diagnostic peak for DMF formation. |
| Mixture | Mass Spec. | M⁺ of R-COOH | M⁺ of R-COO-iPr | Confirms mass of the final product. |
Table 2: Spectroscopic Data for a Representative 1,2-Diol Protection Reaction
Reaction: R-CH(OH)CH₂(OH) + (CH₃)₂NCH(O-iPr)₂ → R-CH(O)CH₂(O)CH-N(CH₃)₂ + HCON(CH₃)₂ + iPr-OH
| Analyte | Technique | Key Signal (Reactant) | Key Signal (Product / By-product) | Interpretation |
| Diol | ¹H NMR | δ ≈ 2-5 ppm (broad, 2H, -OH) | Signal Disappears | Consumption of diol hydroxyl groups. |
| Cyclic Acetal | ¹H NMR | - | δ ≈ 5.7-5.9 ppm (s, 1H, O-CH-N)δ ≈ 3.5-4.5 ppm (m, 3H, ring protons)δ ≈ 2.3-2.5 ppm (s, 6H, -N(CH₃)₂) | Formation of the 2-(dimethylamino)-1,3-dioxolane ring. |
| DMF & iPr-OH | ¹H NMR | - | Signals appear as listed in Table 1. | Confirmation of by-product formation. |
| Diol | ¹³C NMR | δ ≈ 60-80 ppm (C-OH carbons) | Signals shift downfield. | Change in chemical environment of diol carbons. |
| Cyclic Acetal | ¹³C NMR | - | δ ≈ 100-105 ppm (O-C-N)δ ≈ 40-42 ppm (-N(CH₃)₂) | Appearance of new acetal and N-methyl carbons. |
| Diol | IR | ~3600-3200 cm⁻¹ (broad, O-H stretch) | Band Disappears | Consumption of hydroxyl groups. |
| DMF | IR | - | ~1670-1680 cm⁻¹ (strong, C=O amide I) | Crucial diagnostic peak for DMF formation. |
| Mixture | Mass Spec. | M⁺ of Diol | M⁺ of Cyclic Acetal Product | Confirms mass of the final product. |
Experimental Protocols
Below are generalized protocols for the key analytical experiments. Instrument parameters should be optimized for the specific compounds being analyzed.
Protocol 1: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
-
Preparation : In a clean, dry NMR tube, dissolve the starting material (e.g., carboxylic acid, ~0.05 mmol) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Ensure the solvent is anhydrous.
-
Initial Spectrum : Acquire a ¹H NMR spectrum of the starting material to establish reference chemical shifts and confirm purity.
-
Initiate Reaction : Add a stoichiometric equivalent of this compound to the NMR tube.
-
Acquisition : Immediately begin acquiring spectra at regular intervals (e.g., every 5-10 minutes) at the desired reaction temperature.
-
Analysis : Monitor the decrease in the integral of the reactant's characteristic peak (e.g., the acidic proton) and the corresponding increase in the integrals of the product and by-product peaks. The reaction is complete when the starting material signals are no longer observed.
Protocol 2: Reaction Confirmation by Infrared (IR) Spectroscopy
This method is particularly effective for quickly confirming the formation of the DMF by-product.
-
Background : If using an Attenuated Total Reflectance (ATR) accessory, record a background spectrum of the clean ATR crystal.
-
Initial Spectrum : Place a small sample of the starting material (e.g., the diol) onto the ATR crystal and acquire its IR spectrum. Note the position and shape of the broad O-H stretching band.
-
Reaction Sample : After the reaction has proceeded for the desired time (or upon completion), take a small aliquot from the reaction mixture. If the mixture is not too dilute, it can be analyzed directly.
-
Acquisition : Apply the aliquot to the ATR crystal and acquire the spectrum.
-
Analysis : Confirm the significant reduction or complete disappearance of the reactant's O-H band (~3600-3200 cm⁻¹). Critically, look for the appearance of a new, strong, and sharp absorption band around 1670-1680 cm⁻¹ , which is characteristic of the amide C=O stretch of the DMF by-product.
Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Quench the reaction mixture and perform a standard aqueous workup to remove the highly polar DMF and isopropanol by-products. Extract the desired product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate it under reduced pressure.
-
Dilution : Dilute a small amount of the crude or purified product in a volatile solvent suitable for GC injection (e.g., ethyl acetate) to a concentration of ~1 mg/mL.
-
GC Method : Inject the sample onto a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5 column). Use a temperature program that effectively separates the product from any remaining starting material or non-polar impurities.
-
MS Acquisition : As compounds elute from the GC column, acquire mass spectra using Electron Ionization (EI).
-
Analysis : Analyze the resulting chromatogram to assess the purity of the product. Obtain the mass spectrum for the main product peak and confirm that its molecular ion peak (M⁺) or a characteristic fragmentation pattern corresponds to the expected molecular weight of the synthesized compound.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for executing a reaction with DMF-DIPA and confirming its outcome using the spectroscopic methods described.
Caption: Workflow for reaction confirmation using spectroscopic analysis.
References
A Comparative Guide to the Reactivity of N,N-Dimethylformamide Dialkyl Acetals
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. N,N-Dimethylformamide (DMF) dialkyl acetals are versatile reagents widely employed for formylation, alkylation, and as protecting groups. Their reactivity, however, is significantly influenced by the nature of the alkyl substituents. This guide provides an objective comparison of the performance of common DMF dialkyl acetals, supported by available experimental data, to aid in reagent selection for specific synthetic applications.
Executive Summary
The reactivity of N,N-Dimethylformamide dialkyl acetals is primarily governed by steric hindrance imposed by the alkyl groups. A general trend can be observed where reactivity decreases and selectivity increases with the bulkiness of the alkyl substituent. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the most reactive, making it suitable for a wide range of transformations but also prone to side reactions. Conversely, N,N-Dimethylformamide di-tert-butyl acetal (DMF-DBA) offers the highest selectivity, particularly for sterically hindered substrates, at the cost of reduced reactivity. N,N-Dimethylformamide diethyl acetal (DMF-DEA) and other analogues offer intermediate reactivity.
Comparative Reactivity and Applications
The choice of a specific DMF dialkyl acetal is a trade-off between reactivity and selectivity. The smaller methyl groups in DMF-DMA lead to faster reaction kinetics but can also result in undesired side reactions like methylation.[1] In contrast, the bulky tert-butyl groups of DMF-DBA provide greater steric hindrance, leading to higher selectivity, especially in reactions with sterically crowded molecules, and a lower likelihood of unwanted alkylation.[1]
These reagents are broadly used in several key synthetic transformations:
-
Formylation: The introduction of a formyl group (-CHO) onto a substrate. This is a common application, particularly for active methylene compounds and electron-rich heterocycles.
-
Alkylation and Esterification: Acting as alkylating agents for various functional groups. For instance, they are effective in the esterification of carboxylic acids.[2]
-
Protection of Functional Groups: Used to protect amines and other functional groups during multi-step syntheses.[3]
-
Synthesis of Heterocycles: They serve as building blocks in the construction of various heterocyclic ring systems.[4][5]
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of different N,N-Dimethylformamide dialkyl acetals under identical reaction conditions are not extensively available in the surveyed literature. However, the following tables summarize available data to illustrate the performance of these reagents in key applications.
Table 1: Esterification of Carboxylic Acids
| Carboxylic Acid | DMF Dialkyl Acetal | Reaction Conditions | Yield (%) | Reference |
| Various Carboxylic Acids | DMF-DEA & DMF-dibenzyl acetal | Mild conditions | 64-75 | [2] |
Table 2: Formylation of Active Methylene Compounds
| Active Methylene Compound | DMF Dialkyl Acetal | Reaction Conditions | Yield (%) | Reference |
| Ketone | DMF-DMA | Temperature optimization up to 30°C | up to 86 | [1] |
Note: The yield for the formylation of a ketone with DMF-DMA was optimized with respect to temperature, highlighting the importance of reaction conditions on performance.
Reaction Mechanisms and Experimental Workflows
The general mechanism for the reaction of DMF dialkyl acetals involves the initial formation of a highly electrophilic iminium ion, which then reacts with a nucleophile. The specific pathway can vary depending on the substrate and reaction conditions.
References
Efficacy of N,N-Dimethylformamide Diisopropyl Acetal in Complex Molecule Synthesis: A Comparative Guide
In the intricate field of complex molecule synthesis, the strategic choice of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the arsenal of reagents available to researchers, N,N-Dimethylformamide diisopropyl acetal (DMF-DPA) has emerged as a valuable tool, particularly in the construction of heterocyclic frameworks and the protection of functional groups. This guide provides an objective comparison of DMF-DPA with its common alternatives, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Introduction to this compound (DMF-DPA)
This compound is a member of the formamide acetal family of reagents, which are characterized by a central carbon atom bonded to a dimethylamino group and two alkoxy groups.[1] These molecules are highly versatile, acting as C1 synthons to introduce a single carbon atom into a molecule.[1] The diisopropyl variant, DMF-DPA, offers distinct steric and electronic properties compared to the more commonly used dimethyl (DMF-DMA) and diethyl (DMF-DEA) acetals, which can be advantageous in specific synthetic contexts.[1]
The primary applications of DMF-DPA and its analogues in complex molecule synthesis include:
-
Heterocyclic Synthesis: They are widely employed in the construction of five- or six-membered heterocyclic rings such as pyrimidines, pyridines, and pyrazoles by reacting with bifunctional nucleophiles.[1]
-
Functional Group Protection: DMF acetals serve as effective protecting group reagents for 1,2- and 1,3-diols, forming cyclic acetals that are stable under various reaction conditions.[1]
-
Formylation and Aminomethylenation: These reagents are used to introduce a formyl or dimethylaminomethylene group onto active methylene compounds.
Comparison with Alternative Reagents
The performance of DMF-DPA is best understood in comparison to its main alternatives: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and tert-Butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent.
| Feature | This compound (DMF-DPA) | N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) |
| Reactivity | Moderate | Moderate | High |
| Leaving Group | Isopropoxide | Methoxide | tert-Butoxide |
| Basicity of Leaving Group | Moderate | Weak | Strong |
| Substrate Scope | Good for moderately acidic C-H compounds. | Good for acidic C-H compounds. | Excellent for a wide range of C-H acidities, including less acidic substrates.[2] |
| Reaction Conditions | Generally mild, often neutral conditions.[1] | Mild to moderate conditions. | Often provides superior results where DMF acetals are ineffective.[2] |
| Key Advantages | Offers different steric profile compared to DMF-DMA, potentially influencing selectivity. | Readily available and widely studied. | Higher reactivity allows for the formylation of challenging substrates, often resulting in excellent yields.[3] |
| Limitations | Less reactive than Bredereck's reagent for weakly acidic protons. | May fail to react with less acidic substrates. Can act as a methylating agent in some cases. | More sensitive to moisture and requires anhydrous conditions. |
Data Presentation: A Qualitative Comparison of Yields
Direct quantitative, side-by-side comparisons of yields for DMF-DPA against its alternatives are not extensively available in the literature. However, qualitative trends can be inferred from various studies. Bredereck's reagent consistently demonstrates superior performance in reactions involving less acidic C-H bonds, where DMF-DMA may give low to no yield. For instance, in the synthesis of certain enamines from ketones, Bredereck's reagent can provide excellent yields where DMF-DMA fails to promote the reaction.[2] The reactivity of DMF-DPA is expected to lie between that of DMF-DMA and Bredereck's reagent, making it a suitable choice for substrates of intermediate acidity.
Experimental Protocols
General Protocol for Enamine Synthesis using a DMF Acetal
This protocol provides a general procedure for the formylation of an active methylene compound, such as a ketone, to form an enaminone using a DMF acetal like DMF-DPA.
Materials:
-
Active methylene compound (1.0 equiv)
-
This compound (DMF-DPA) (1.1–1.5 equiv)
-
Anhydrous solvent (e.g., toluene, xylene, or neat)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound.
-
If using a solvent, add the anhydrous solvent to the flask. The reaction can also be performed neat.
-
Place the flask under an inert atmosphere.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at the desired temperature. This can range from room temperature to the reflux temperature of the solvent.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography as needed.
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine source. DMF acetals can act as a C1 synthon to form the pyrimidine ring with a suitable binucleophile.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
This compound (DMF-DPA) (1.1 equiv)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.0 equiv)
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in anhydrous ethanol.
-
Add this compound and stir the mixture at room temperature for 1-2 hours to form the enaminone intermediate.
-
To this mixture, add the amidine hydrochloride and a solution of sodium ethoxide in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by crystallization or column chromatography to yield the desired pyrimidine derivative.
Mandatory Visualization
References
A Researcher's Guide to Deprotection of N,N-Dimethylformamidine (dmf) Protecting Groups
An Objective Comparison of Methodologies for the Cleavage of a Versatile Amine Protecting Group
In the landscape of multistep organic synthesis, particularly in the construction of complex molecules like oligonucleotides and peptides, the strategic use of protecting groups is paramount. The N,N-dimethylformamidine (dmf) group, installed by reagents such as N,N-Dimethylformamide diisopropyl acetal, has emerged as a valuable protecting group for primary amines due to its ease of installation and stability under various conditions. However, the efficiency and selectivity of its removal are critical for the successful synthesis of the target molecule. This guide provides a comprehensive comparison of common deprotection methods for the dmf group, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Deprotection Methods
The selection of a deprotection method for the N,N-dimethylformamidine group is contingent on the substrate's sensitivity to acidic or basic conditions, the desired reaction time, and the required level of selectivity. The following table summarizes the key quantitative parameters for the most prevalent deprotection strategies.
| Deprotection Method | Reagents | Typical Substrate | Temperature (°C) | Time | Key Advantages | Considerations |
| Standard Basic Hydrolysis | Concentrated Ammonium Hydroxide (NH₄OH) | dG-protected Oligonucleotides | 55 | 2 - 4 hours | Robust, well-established, effective for standard synthesis.[1] | Can be slow; may not be suitable for base-labile molecules. |
| 65 | 1 - 2 hours | Faster than lower temperature options.[1] | ||||
| Room Temperature | 16 hours | Mild temperature.[1] | Very slow. | |||
| "UltraFAST" Basic Hydrolysis | Ammonium Hydroxide / 40% aq. Methylamine (AMA) (1:1 v/v) | dG-protected Oligonucleotides | 65 | 5 - 10 minutes | Extremely rapid deprotection, high-throughput compatible.[2] | Requires acetyl-protected cytosine (Ac-dC) to avoid side reactions.[2] |
| Mild Basic Conditions | tert-Butylamine / Water (1:3 v/v) | dG-protected Oligonucleotides | 60 | 6 hours | Suitable for some base-sensitive modifications.[2] | Slower than standard and "UltraFAST" methods. |
| Mild Acidic Hydrolysis | 1-Hydroxybenztriazole (HOBt) or Imidazolium triflate (IMT) in MeCN/H₂O | Protected Nucleosides | Room Temperature | Minutes to hours | Rapid and mild; orthogonal to base-labile groups.[3] | Requires specific reagents; pH control may be necessary. |
| Hydrazine Cleavage | Hydrazine hydrate in Pyridine/Acetic Acid | Levulinyl-protected Oligos | Room Temperature | ~15 minutes | Orthogonal to many standard protecting groups. | Can partially deprotect Ac-dC; potential for side reactions with amides.[4] |
Experimental Protocols
Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is a widely used method for the deprotection of dmf-protected nucleobases in solid-phase oligonucleotide synthesis.
Materials:
-
Oligonucleotide synthesis column with dmf-protected nucleobases on a solid support.
-
Concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Screw-cap vial with a Teflon-lined cap.
-
Heating block or oven.
-
Centrifugal evaporator (e.g., SpeedVac).
-
Nuclease-free water.
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 55°C for 2-4 hours or at 65°C for 1-2 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood and transfer the ammonium hydroxide solution to a new tube, leaving the solid support behind.
-
Evaporate the ammonia using a centrifugal evaporator.
-
Resuspend the deprotected oligonucleotide pellet in a suitable volume of nuclease-free water.[1]
"UltraFAST" Deprotection with AMA
This method offers a significant reduction in deprotection time, making it ideal for high-throughput applications.
Materials:
-
Oligonucleotide synthesis column with dmf-protected nucleobases (and Ac-dC) on a solid support.
-
Concentrated ammonium hydroxide.
-
40% aqueous methylamine.
-
Screw-cap vial.
-
Heating block.
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of the AMA reagent to the vial.
-
Seal the vial and incubate at 65°C for 5-10 minutes.
-
Cool the vial to room temperature and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent.[2]
Mild Acidic Deprotection with HOBt
This protocol is suitable for substrates that are sensitive to basic conditions.
Materials:
-
dmf-protected substrate (e.g., protected nucleoside).
-
1-Hydroxybenztriazole (HOBt).
-
Acetonitrile (MeCN).
-
Water.
Procedure:
-
Dissolve the dmf-protected substrate in a mixture of acetonitrile and water.
-
Add a solution of HOBt in acetonitrile/water.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques.[3]
Hydrazine-Mediated Deprotection
While primarily used for other protecting groups, hydrazine can be employed in specific contexts. Caution is advised due to potential side reactions.
Materials:
-
Substrate with a dmf group.
-
Hydrazine monohydrate.
-
Pyridine.
-
Acetic acid.
-
N,N-Dimethylformamide (DMF).
Procedure:
-
Prepare a 0.5 M solution of hydrazine hydrate in a 1:1 mixture of pyridine and acetic acid.
-
Treat the substrate with the hydrazine solution at room temperature for approximately 15 minutes.
-
Quench the reaction and purify the product. It is crucial to note that this method can lead to partial deprotection of other protecting groups like acetyl on cytidine, and therefore should be used with caution.[4]
Logical Workflow and Deprotection Mechanism
The choice of deprotection strategy often follows a logical progression based on the stability of the molecule and the desired speed of the reaction.
Caption: Decision workflow for selecting a dmf deprotection method.
The deprotection of the N,N-dimethylformamidine group under both acidic and basic conditions proceeds through hydrolysis of the amidine linkage.
Caption: General mechanisms for basic and acidic dmf deprotection.
References
A Comparative Guide to Analytical Techniques for Monitoring N,N-Dimethylformamide Diisopropyl Acetal Reactions
For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development, the ability to accurately monitor the progress of reactions is paramount. N,N-Dimethylformamide diisopropyl acetal is a versatile reagent utilized in a variety of chemical transformations, including the formation of aminals, esters, and heterocyclic compounds. Real-time or at-line monitoring of these reactions is crucial for optimizing reaction conditions, determining kinetic parameters, and ensuring product quality. This guide provides a comprehensive comparison of the most pertinent analytical techniques for monitoring reactions involving this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique hinges on several factors, including the nature of the reaction, the required sensitivity and selectivity, the speed of analysis, and the availability of instrumentation. The following table summarizes the key performance characteristics of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for this application.
| Analytical Technique | Principle | Mode | Throughput | Selectivity | Sensitivity | Key Advantages | Key Limitations |
| NMR Spectroscopy | Nuclear spin resonance | In-situ / At-line | Low to Medium | Very High | Moderate | Provides detailed structural information, quantitative without calibration for relative concentrations.[1][2] | Lower sensitivity compared to mass spectrometry-based methods, higher instrument cost. |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary phase | At-line | High | High to Very High | High | Excellent separation for volatile and thermally stable compounds, often coupled with mass spectrometry (MS) for definitive identification. | Requires derivatization for non-volatile products, potential for thermal degradation of analytes. |
| HPLC | Partitioning between a liquid mobile phase and a stationary phase | At-line | High | High | Moderate to High | Applicable to a wide range of non-volatile and thermally labile compounds. | Can require longer analysis times compared to GC, solvent consumption. |
| FTIR Spectroscopy | Vibrational transitions of molecules | In-situ | Very High | Moderate | Low to Moderate | Enables real-time, non-invasive monitoring of functional group changes directly in the reaction vessel.[3][4][5] | Provides functional group information rather than detailed structural data, lower sensitivity for minor components. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide representative methodologies for each of the discussed analytical techniques.
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the kinetics of reactions involving N,N-dialkylformamide dimethyl acetals.[6] It allows for the simultaneous quantification of reactants, intermediates, and products.
Sample Preparation: A known amount of the reaction mixture is periodically withdrawn and quenched (if necessary). An internal standard of known concentration is added to the sample. The sample is then dissolved in a suitable deuterated solvent (e.g., CDCl₃).
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30). To ensure accurate quantification, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquisition: Sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100 for accurate integration).
-
Processing: The spectra are processed with appropriate phasing and baseline correction. The integrals of the characteristic signals for the reactant, product(s), and internal standard are carefully determined.
Data Analysis: The concentration of each species is calculated based on the ratio of its integral to the integral of the internal standard, taking into account the number of protons giving rise to each signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for analyzing the volatile components of a reaction mixture. For reactions involving this compound, it can be used to monitor the consumption of the starting material and the formation of volatile products.
Sample Preparation: A small aliquot of the reaction mixture is withdrawn and diluted with a suitable solvent (e.g., dichloromethane). An internal standard is added for quantitative analysis. If the products are not sufficiently volatile, derivatization may be necessary. N,N-Dimethylformamide dimethyl acetal itself can act as a derivatizing agent for certain functional groups.[7]
Instrumentation and Parameters:
-
GC System: Equipped with a capillary column suitable for the separation of polar and non-polar compounds (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Injector: Split/splitless inlet, operated in split mode.
-
Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 200°C at a rate of 10-20°C/min, and held for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
MS Detector: Electron ionization (EI) source at 70 eV. Data is acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Data Analysis: Peak identification is confirmed by matching the retention times and mass spectra with those of authentic standards. Quantification is achieved by constructing a calibration curve using the peak area ratios of the analytes to the internal standard. A validated GC-MS method for a related compound, N-Nitroso dimethyl amine, reported a limit of detection (LOD) of 0.006 ppm and a limit of quantitation (LOQ) of 0.018 ppm.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for monitoring reactions that produce non-volatile or thermally sensitive compounds.
Sample Preparation: An aliquot of the reaction mixture is taken and diluted with the mobile phase. The sample should be filtered through a 0.45 µm syringe filter before injection.
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. The gradient can be optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where the reactants and products have significant absorbance.
Data Analysis: Peaks are identified by comparing their retention times with those of standards. Quantification is performed using a calibration curve generated from the peak areas of standards of known concentrations. A validated HPLC method for N,N-Dimethylformamide reported a limit of detection (LOD) of 0.2 mg/L and a limit of quantification (LOQ) of 0.40 mg/L.[10]
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for the real-time monitoring of a reaction without the need for sampling. It is particularly useful for tracking the disappearance of reactant functional groups and the appearance of product functional groups.
Instrumentation and Setup:
-
Spectrometer: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.
-
Probe: The ATR probe is inserted directly into the reaction vessel.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.
Data Analysis: The change in the absorbance of characteristic infrared bands is monitored over time. For example, the disappearance of a C-O stretch from the acetal and the appearance of a C=O stretch from an ester product can be tracked. This provides a qualitative or semi-quantitative profile of the reaction progress.
Visualization of Method Selection and Workflow
The choice of an analytical technique is a critical step in reaction monitoring. The following diagrams illustrate the decision-making process and a typical experimental workflow.
Caption: Decision tree for selecting an analytical technique.
Caption: General experimental workflow for reaction monitoring.
References
- 1. ethz.ch [ethz.ch]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface [mdpi.com]
- 6. 1H nuclear magnetic resonance study of the kinetics of the reaction of N,N-dialkylformamide dimethyl acetals with secondary amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. N,N-二甲基甲酰胺二甲缩醛 derivatization grade (GC derivatization), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN102033113B - Method for determining content of dimethylformamide - Google Patents [patents.google.com]
- 9. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Formylating Agents: Benchmarking N,N-Dimethylformamide Diisopropyl Acetal
In the landscape of organic synthesis, the introduction of a formyl group (–CHO) is a pivotal transformation, unlocking pathways to a multitude of essential molecules, including pharmaceuticals and fine chemicals. The choice of formylating agent is critical, directly influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of N,N-Dimethylformamide diisopropyl acetal against a range of other common formylating agents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic challenges.
This compound (DMF-DPA) is a versatile reagent that functions as both a formylating and alkylating agent under relatively mild conditions.[1] Its primary mechanism involves the formation of a highly reactive aza-oxo-stabilized carbenium ion, which then reacts with nucleophiles.[1] This mode of action makes it particularly effective for the formylation of primary and secondary amines to produce formamides and amidines, respectively, as well as for reacting with active methylene compounds.[1][2]
Performance Comparison of Formylating Agents
The selection of a formylating agent is dictated by the substrate's nature, the desired regioselectivity, and the tolerance of other functional groups. While powerful, many classical methods require harsh acidic or basic conditions, whereas agents like DMF-DPA offer a milder alternative.
The following table provides a qualitative comparison of DMF-DPA with other widely-used formylation methods.
Table 1: Qualitative Comparison of Common Formylating Agents
| Reaction Name | Formylating Agent(s) | Typical Substrates | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| DMF Acetal | (CH₃)₂NCH(OR)₂ | Primary/secondary amines, active methylene compounds.[1][2] | Functional group selective (N- vs. O-formylation). | Mild, neutral conditions; good for sensitive substrates.[1] | Less effective for deactivated aromatic rings. |
| Vilsmeier-Haack | DMF or other formamide + POCl₃ (or other activators).[3] | Electron-rich aromatic and heteroaromatic compounds.[3][4] | Generally para to activating groups, or at specific positions in heterocycles (e.g., 9-position of anthracene).[3] | High yields for suitable substrates; widely applicable.[5] | Requires strongly activating groups; POCl₃ is highly corrosive and water-reactive.[6] |
| Duff Reaction | Hexamethylenetetramine (HMTA) in acid (e.g., acetic, TFA).[7][8] | Phenols, some activated aromatic amines and heterocycles.[8][9] | Highly ortho-selective for phenols.[7][9] | Good for ortho-hydroxybenzaldehydes; milder than Reimer-Tiemann.[8] | Inefficient for less activated rings; yields can be moderate (20-80%).[8] |
| Reimer-Tiemann | Chloroform (CHCl₃) + strong base (e.g., NaOH).[10][11] | Phenols, naphthols, and electron-rich heterocycles like pyrroles and indoles.[11] | Predominantly ortho-formylation.[10][12] | Does not require anhydrous or strongly acidic conditions.[11] | Biphasic reaction; can be exothermic; dichlorocarbene intermediate can have side reactions.[11] |
| Gattermann-Koch | Carbon Monoxide (CO) + HCl + Lewis acid (e.g., AlCl₃).[13] | Aromatic hydrocarbons (e.g., benzene, toluene). | Para-selective. | Useful for simple aromatic hydrocarbons. | Not applicable to phenols or phenol ethers; requires high pressure and harsh acidic conditions.[11][13] |
| Gattermann | HCN or Zn(CN)₂ + HCl + Lewis acid.[13] | Aromatic compounds, including phenols and their ethers.[14] | Para-selective. | Broader scope than Gattermann-Koch. | Use of highly toxic cyanide reagents is a significant drawback.[5][13] |
| Bouveault Synthesis | N,N-disubstituted formamide (e.g., DMF).[15] | Grignard or organolithium reagents (formed from alkyl/aryl halides).[15][16] | Site of the original halide. | Forms a C-C bond, extending the carbon chain.[15][16] | Requires formation of highly reactive organometallic reagents. |
Quantitative Data Presentation
The efficacy of a formylating agent is best illustrated through quantitative data. The tables below summarize experimental results for the formylation of representative substrates.
Table 2: N-Formylation of Various Amines with Different Reagents
| Substrate | Reagent System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | Acetic Formic Anhydride (AFA) | -20 °C, 15 min | 97-100 | [17] |
| Various Amines | Formic Acid (neat) | 80 °C | Good to Excellent | [17] |
| Desipramine | DMF diisopropyl acetal | Varies | Not specified, product confirmed | [18][19] |
| Various Amines | ZnCl₂ / Formic Acid | 70 °C, 10-900 min | High | [17] |
| Secondary Amines | N-Formylcarbazole | THF, Room Temp | 75 |[20] |
Table 3: Formylation of Aromatic Compounds
| Substrate | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2,6-Dimethylphenol | Duff Reaction | HMTA, Acetic Acid | 95 | [21] |
| Anthracene | Vilsmeier-Haack | N-Methylformanilide, POCl₃ | Not specified, product confirmed | [3] |
| Mesitylene | Gattermann Reaction | Zn(CN)₂, HCl | Not specified, product confirmed | [13] |
| Phenol | Reimer-Tiemann | CHCl₃, NaOH, 70 °C | Not specified, product confirmed | [22] |
| p-Xylene | Duff Reaction | HMTA, TFA | Not specified, product confirmed |[21] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for success in a laboratory setting. Below are representative protocols for key formylation reactions.
Protocol 1: N-Formylation of a Secondary Amine using DMF Diisopropyl Acetal
This protocol is a general representation for the formylation of a secondary amine like desipramine.[18][19]
-
Reaction Setup: Dissolve the secondary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene or THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound (1.5-2.0 equiv) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-formylated product.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene
This protocol is a generalized procedure.[4]
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv). Cool the flask in an ice-salt bath to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise to the cold DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the electron-rich aromatic substrate (1.0 equiv) in a minimal amount of DMF or a chlorinated solvent and add it to the freshly prepared Vilsmeier reagent. Heat the reaction mixture, typically to 60-90°C, and stir for several hours.
-
Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) until it is alkaline.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
Protocol 3: Duff Reaction - ortho-Formylation of a Phenol
This protocol is adapted from a general procedure for the formylation of substituted phenols.[23]
-
Reaction Setup: To a solution of the phenolic compound (1.0 equiv) in a suitable solvent such as glacial acetic acid or trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA, 2.0 equiv).
-
Reaction: Heat the solution to 90-100°C and maintain this temperature for several hours (typically 2-6 h).
-
Hydrolysis: Cool the reaction mixture to room temperature and add an equal volume of water, followed by acidification with dilute sulfuric acid or hydrochloric acid. Heat the mixture at reflux for 30-60 minutes to hydrolyze the intermediate imine.
-
Workup: Cool the solution and extract the product with an organic solvent like diethyl ether or chloroform.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the pure o-hydroxybenzaldehyde derivative.
Selecting the Appropriate Formylating Agent
The choice of reagent is a critical decision in synthesis design. The following decision tree provides a logical framework for selecting a suitable formylating agent based on the substrate and desired outcome.
Safety and Handling
Chemical safety is paramount. This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[24] It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including gloves and safety glasses.[24]
Many alternative formylating agents pose significant hazards:
-
Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, it is highly toxic, corrosive, and reacts violently with water.[6]
-
Chloroform (CHCl₃): Used in the Reimer-Tiemann reaction, it is a suspected carcinogen and is toxic.
-
Hydrogen Cyanide (HCN) / Metal Cyanides: Used in the Gattermann reaction, these are extremely toxic.[13]
-
Carbon Monoxide (CO): Used in the Gattermann-Koch reaction, it is a toxic gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Conclusion
This compound stands out as a valuable reagent for the formylation of amines and active methylene compounds under mild, neutral conditions, providing a significant advantage when working with sensitive substrates. While classical named reactions like the Vilsmeier-Haack, Duff, and Reimer-Tiemann are powerful tools for the formylation of aromatic systems, they often involve harsh reagents and conditions.[25] The choice of a formylating agent is a strategic decision that requires careful consideration of substrate scope, desired selectivity, reaction conditions, and safety protocols. This guide provides the comparative data and foundational understanding necessary for researchers to navigate these choices and select the optimal path for their synthetic targets.
References
- 1. This compound | 18503-89-4 | Benchchem [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. synarchive.com [synarchive.com]
- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 11. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 14. collegedunia.com [collegedunia.com]
- 15. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 16. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. aksci.com [aksci.com]
- 25. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N,N-Dimethylformamide diisopropyl acetal
This guide provides crucial safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with N,N-Dimethylformamide diisopropyl acetal. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
Immediate Safety Concerns
This compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and may lead to respiratory irritation[1]. It is imperative to use this chemical in a well-ventilated area and take precautions against static discharge[1].
Personal Protective Equipment (PPE) Requirements
A comprehensive assessment of workplace hazards is necessary to select the appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be appropriate where splashing is a significant risk.[1] | To protect against serious eye irritation or damage from splashes.[1] |
| Hand Protection | Chemically resistant gloves. The specific glove material should be selected based on the duration of use, workplace conditions, and the glove's chemical resistance.[1] | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Protective clothing, such as a chemical-resistant lab coat.[1][2] | To protect skin from accidental splashes and contamination.[1] |
| Respiratory Protection | To be used in areas with inadequate ventilation or where vapors and mists are generated. A NIOSH-approved respirator with an appropriate filter for organic vapors is recommended.[3][4] | To prevent respiratory tract irritation from inhaling fumes.[1] |
Exposure Limits (OSHA PEL, NIOSH REL, ACGIH TLV): Not available.[1]
Operational and Handling Protocol
1. Engineering Controls:
-
Always handle this compound in a chemical fume hood to ensure adequate ventilation.[1]
-
Facilities must be equipped with an eyewash station and a safety shower that are easily accessible.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
2. Safe Handling Practices:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe in fumes, vapors, or mists.[1]
-
Keep the container tightly closed when not in use.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Use non-sparking tools.[1]
-
Wash hands thoroughly after handling the chemical.[1]
3. First Aid Measures:
-
In case of eye contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with water. If skin irritation occurs, seek medical advice.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[1]
Disposal Plan
1. Chemical Waste:
-
This compound and any materials contaminated with it should be disposed of as hazardous waste.
-
Dispose of the contents and container at an approved waste disposal facility.[1]
-
Do not allow the product to enter drains, waterways, or soil.[1]
2. Contaminated PPE:
-
Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Disposable items such as gloves must be discarded as hazardous waste according to institutional and local regulations.
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for the selection and use of appropriate PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
